5-Benzothiazol-2-yl-2-chloro-phenylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAMJXBKRGJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352198 | |
| Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-34-9 | |
| Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Benzothiazol-2-yl-2-chloro-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and likely biological significance of the compound 5-Benzothiazol-2-yl-2-chloro-phenylamine. Given the limited publicly available data for this specific molecule, this guide draws upon established knowledge of structurally related benzothiazole derivatives to present a predictive but thorough resource for research and development purposes.
Core Chemical Properties
This compound is a heterocyclic aromatic compound featuring a benzothiazole core linked to a chlorophenylamine moiety. Such structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1]
| Property | Value | Source |
| IUPAC Name | 5-(1,3-benzothiazol-2-yl)-2-chloroaniline | [2] |
| Synonyms | This compound | [2][3][4][5] |
| CAS Number | 292644-34-9 | [2][4] |
| Molecular Formula | C13H9ClN2S | [2][3] |
| Molecular Weight | 260.75 g/mol | [3] |
| Physical Form | Solid | [3][4] |
Hypothetical Synthesis Protocol
The synthesis of 2-aryl-benzothiazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of a substituted 2-aminothiophenol with a corresponding aromatic aldehyde. The following protocol is a representative example of how this compound could be synthesized.
Reaction: Condensation of 2-amino-4-chlorothiophenol with benzothiazole-5-carbaldehyde.
Materials:
-
2-amino-4-chlorothiophenol
-
Benzothiazole-5-carbaldehyde
-
Ethanol (or another suitable solvent like DMF or DMSO)
-
Oxidizing agent (e.g., air, hydrogen peroxide, or a mild catalyst)
-
Glacial Acetic Acid (as a potential catalyst)
Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of 2-amino-4-chlorothiophenol and benzothiazole-5-carbaldehyde in a suitable solvent such as ethanol in a round-bottom flask.
-
Catalyst Addition (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the condensation.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: An oxidizing agent may be required to facilitate the cyclization and aromatization to the benzothiazole ring. Often, bubbling air through the reaction mixture is sufficient.
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) or by column chromatography on silica gel to yield the pure this compound.
Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in disease. Based on studies of analogous compounds, this compound could potentially impact the following pathways.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers and inflammatory diseases.[][7] Some benzothiazole derivatives have been shown to inhibit this pathway.[1][8]
Caption: Potential inhibition of the JAK/STAT pathway by the target compound.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several benzothiazole compounds have been developed as inhibitors of this pathway.[9][10][11][12][13][14]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Ras/MEK/ERK Signaling Pathway
The Ras/MEK/ERK (MAPK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Benzothiazole derivatives have been reported to modulate this pathway, often leading to cell cycle arrest and apoptosis in cancer cells.[15][16][17][18][19]
References
- 1. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(1,3-benzothiazol-2-yl)-2-chloroaniline price & availability - MOLBASE [molbase.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. disease-maps.io [disease-maps.io]
In-Depth Technical Guide: 5-Benzothiazol-2-yl-2-chloro-phenylamine (CAS 292644-34-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including detailed experimental data and specific biological activities, for the compound 5-Benzothiazol-2-yl-2-chloro-phenylamine (CAS 292644-34-9) is limited. This guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the broader class of 2-aminobenzothiazole derivatives. The experimental protocols and potential biological activities described herein are representative of this class of compounds and should be adapted and validated for the specific molecule of interest.
Introduction to the Benzothiazole Scaffold
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This bicyclic system is a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. Derivatives of 2-aminobenzothiazole, in particular, have garnered significant interest owing to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The structural versatility of the benzothiazole nucleus allows for extensive chemical modifications to modulate its physicochemical properties and biological targets.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 292644-34-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₃H₉ClN₂S | Chemical Supplier Catalogs |
| Molecular Weight | 260.74 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
Synthesis Strategies
The synthesis of this compound would likely follow established methods for the preparation of 2-arylaminobenzothiazoles. A common and effective approach is the reaction of a substituted 2-aminothiophenol with an appropriate isothiocyanate or by a metal-catalyzed cross-coupling reaction.
A plausible synthetic route could involve the condensation of 2-amino-4-chlorobenzenethiol with a benzothiazole derivative. Another general method for creating 2-aminobenzothiazoles involves the reaction of an aniline with potassium thiocyanate in the presence of bromine.
Below is a generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.
Caption: General synthesis workflow for 2-aminobenzothiazole derivatives.
Potential Biological Activities and Mechanisms of Action
Derivatives of 2-aminobenzothiazole have been extensively investigated for a wide range of biological activities. While the specific activity of this compound is not documented, it may exhibit one or more of the following properties based on its structural class.
Anticancer Activity
Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including:
-
Inhibition of Protein Kinases: Certain derivatives act as inhibitors of protein kinases such as PI3K, which are crucial for cancer cell growth and survival.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.
-
Disruption of Microtubule Polymerization: Some derivatives interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Potential anticancer mechanism of action for 2-aminobenzothiazole derivatives.
Antimicrobial Activity
The benzothiazole scaffold is also a key component of many antimicrobial agents. The mechanism of action can vary but may involve:
-
Inhibition of essential enzymes: Targeting enzymes that are vital for microbial survival.
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Disruption of the cell membrane: Leading to leakage of cellular contents and cell death.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 2-aminobenzothiazole derivatives. These should be considered as a starting point and would require optimization for the specific compound this compound.
General Synthesis of a 2-Aminobenzothiazole Derivative
Materials:
-
Substituted aniline (1 equivalent)
-
Potassium thiocyanate (2 equivalents)
-
Glacial acetic acid
-
Bromine (1 equivalent)
-
Chloroform
Procedure:
-
Dissolve the substituted aniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT assay.
Summary and Future Directions
This compound belongs to the promising class of 2-aminobenzothiazole derivatives. While specific data for this compound is scarce, the broader family exhibits significant potential in drug discovery, particularly in oncology and infectious diseases. Future research should focus on the specific synthesis and biological evaluation of this compound to elucidate its pharmacological profile. Detailed structure-activity relationship (SAR) studies would be crucial to optimize its potency and selectivity for specific biological targets. Furthermore, in vivo studies would be necessary to assess its efficacy, pharmacokinetics, and safety profile.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Benzothiazol-2-yl-2-chloro-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 5-Benzothiazol-2-yl-2-chloro-phenylamine. While specific experimental data for this exact molecule is not extensively available in published literature, this guide synthesizes information from analogous structures and established principles of spectroscopic analysis to present a robust framework for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzothiazole derivatives in drug discovery and materials science.
Chemical Identity and Physical Properties
This compound is a complex aromatic amine containing a benzothiazole core linked to a 2-chlorophenylamine moiety. Its chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(1,3-Benzothiazol-2-yl)-2-chloroaniline | - |
| CAS Number | 292644-34-9 | [1] |
| Molecular Formula | C₁₃H₉ClN₂S | [1] |
| Molecular Weight | 260.74 g/mol | [1] |
| Appearance | Solid (Predicted) | [1] |
Proposed Synthetic Pathway
The synthesis of this compound can be approached through established methodologies for the formation of 2-arylbenzothiazoles. A plausible and efficient route involves the condensation of a substituted 2-aminothiophenol with a corresponding benzaldehyde derivative, followed by reduction of a nitro group.
A logical synthetic strategy would be the condensation of 2-amino-4-chlorothiophenol with 4-nitrobenzaldehyde to form the 2-(4-nitrophenyl)benzothiazole intermediate. Subsequent reduction of the nitro group would then yield the target amine. This approach is analogous to methods used for the synthesis of similar 2-(aminophenyl)benzothiazole derivatives.[2]
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Data for Structure Elucidation (Predicted)
Due to the absence of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural components and comparison with known spectra of related benzothiazole and aniline derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the benzothiazole and the 2-chlorophenylamine rings.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 7.8 - 8.2 | m | 3H | Protons on the benzothiazole ring |
| 7.0 - 7.5 | m | 3H | Protons on the 2-chlorophenyl ring |
| 4.5 - 5.5 | br s | 2H | -NH₂ protons |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 165 - 170 | C=N of benzothiazole |
| 150 - 155 | C-S of benzothiazole |
| 130 - 145 | Quaternary carbons of both rings |
| 115 - 130 | CH carbons of both aromatic rings |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| 3350 - 3500 | N-H stretching (amine) |
| 3000 - 3100 | Aromatic C-H stretching |
| 1580 - 1620 | C=N stretching (benzothiazole) and C=C stretching (aromatic) |
| 1200 - 1300 | C-N stretching |
| 700 - 800 | C-Cl stretching |
| 650 - 700 | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| m/z (Predicted) | Assignment |
| 260/262 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| - | Fragments corresponding to the loss of Cl, NH₂, and cleavage of the bond between the two ring systems. |
Experimental Protocols for Characterization
To empirically validate the structure of this compound, the following standard experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of all signals.
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ to identify the characteristic vibrational frequencies of the functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion and its isotopic pattern, confirming the elemental composition. Perform fragmentation analysis (MS/MS) to support the proposed structure.
Conclusion
The structural elucidation of this compound relies on a combination of rational synthetic design and comprehensive spectroscopic analysis. While experimental data for this specific molecule is pending, the provided framework, based on established chemical principles and data from analogous compounds, offers a solid foundation for its synthesis and characterization. The detailed experimental protocols outlined herein will guide researchers in obtaining the necessary empirical evidence to fully confirm its molecular architecture, paving the way for its potential applications in medicinal chemistry and materials science.
References
Spectroscopic and Methodological Analysis of 5-Benzothiazol-2-yl-2-chloro-phenylamine: A Technical Overview
Introduction
This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies pertinent to the characterization of 5-Benzothiazol-2-yl-2-chloro-phenylamine. The following sections detail available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outline the experimental protocols for obtaining such data, and present logical workflows for the analysis of related benzothiazole compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or have an interest in substituted benzothiazole derivatives.
Spectroscopic Data
Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 8.2 | Multiplet | 7H | Phenyl and Benzothiazole rings |
| Amine Proton | 4.5 - 6.0 | Broad Singlet | 1H | -NH- |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 110 - 155 | Phenyl and Benzothiazole rings |
| Carbon-Chlorine | 120 - 130 | C-Cl |
| Carbon-Nitrogen | 140 - 150 | C-N |
| Benzothiazole C2 | 160 - 170 | N=C-S |
Table 2: Predicted Mass Spectrometry Data for this compound
| Mass Spectrometry (MS) | Predicted Value | Notes |
| Molecular Weight | 274.76 g/mol | |
| [M]+ | m/z 274 | Corresponding to the molecular ion |
| [M+H]+ | m/z 275 | Protonated molecular ion (in ESI+) |
| Isotopic Pattern | Presence of ³⁷Cl isotope (approx. 24% abundance) will result in an [M+2] peak. |
Experimental Protocols
While specific protocols for the synthesis and analysis of this compound are not available, general methodologies for the characterization of similar benzothiazole derivatives are well-established.
General Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is typically used.
-
¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer experimental time are required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
General Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode ([M+H]⁺). Electron impact (EI) ionization can also be used, which may provide valuable fragmentation information.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the measured accurate mass can be used to confirm the elemental composition.
Logical and Experimental Workflows
The following diagrams illustrate common workflows in the research and development of benzothiazole derivatives.
Caption: General workflow for the synthesis and characterization of a novel chemical compound.
Caption: A logical workflow for investigating the biological activity of a test compound.
While direct experimental data for this compound is not currently available in public literature, this guide provides a framework for its potential spectroscopic properties and the standard methodologies used for the characterization of such molecules. The provided workflows offer a logical progression for the synthesis, purification, characterization, and biological evaluation of novel benzothiazole derivatives. Researchers are encouraged to use this information as a foundational guide for their experimental design and data interpretation.
Unraveling the Enigma: A Hypothesized Mechanism of Action for 5-Benzothiazol-2-yl-2-chloro-phenylamine
For Immediate Release
Shanghai, China – December 27, 2025 – In the intricate landscape of oncological research, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. This technical guide delves into a hypothesized mechanism of action for the compound 5-Benzothiazol-2-yl-2-chloro-phenylamine, a member of the promising 2-aminobenzothiazole class of molecules. Drawing upon a comprehensive analysis of its structural features and the extensive body of research on analogous compounds, we postulate its role as a targeted inhibitor of key signaling pathways implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapeutics.
Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] Derivatives of this heterocyclic system have exhibited a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] Notably, in the realm of oncology, numerous 2-aminobenzothiazole analogs have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3]
Hypothesized Mechanism of Action: A Kinase Inhibitor Targeting Pro-Survival Pathways
Based on a thorough review of the structure-activity relationships (SAR) of related compounds, we hypothesize that This compound acts as a competitive inhibitor of protein kinases, disrupting key signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.
The structural attributes of this compound support this hypothesis:
-
The 2-Phenylamino Moiety: The presence of a substituted phenyl ring at the 2-amino position is a common feature in many 2-aminobenzothiazole-based kinase inhibitors. This aromatic group can engage in crucial hydrophobic and π-π stacking interactions within the ATP-binding pocket of various kinases. The 2-chloro substituent on this phenyl ring likely influences the compound's conformation and electronic properties, potentially enhancing its binding affinity and selectivity for specific kinase targets.
-
The Benzothiazole Core: This bicyclic system serves as a rigid scaffold, correctly orienting the key interacting moieties. The nitrogen and sulfur atoms within the thiazole ring can form hydrogen bonds and other interactions with amino acid residues in the kinase active site.
-
Substitution at the 5-Position: While the specific substituent at the 5-position of the benzothiazole ring is not explicitly defined in the compound's name as "Benzothiazol-2-yl," its potential presence and nature are critical. SAR studies on other 2-aminobenzothiazoles have shown that substitutions on the benzothiazole ring significantly modulate their biological activity and target specificity.
Given the frequent implication of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and intracellular signaling molecules such as PI3K, AKT, and mTOR in the activity of 2-aminobenzothiazole derivatives, it is plausible that this compound targets one or more of these critical cancer-related kinases.[3][4][5]
Below is a diagram illustrating the hypothesized signaling pathway inhibition:
Quantitative Data on Structurally Related Compounds
To substantiate our hypothesis, the following table summarizes the in vitro activity of structurally similar 2-aminobenzothiazole derivatives against various cancer cell lines and kinases. This data provides a quantitative basis for the potential potency of this compound.
| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core. | [6] |
| MCF-7 (Breast Cancer) | 24.31 | Shows potent activity, but not via PI3Kγ inhibition. | [6] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety. | [6] |
| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM). | [6] | |
| Compound 13 | HCT116 (Colon Cancer) | 6.43 | 2-aminobenzothiazole derivative with superior cellular selectivity. | [4] |
| A549 (Lung Cancer) | 9.62 | [4] | ||
| A375 (Melanoma) | 8.07 | [4] | ||
| EGFR Kinase | 2.80 | Potent EGFR inhibitor. | [4] | |
| Compound 20 | HepG2 (Liver Cancer) | 9.99 | 2-aminobenzothiazole-thiazolidinedione hybrid. | [4] |
| HCT-116 (Colon Cancer) | 7.44 | [4] | ||
| MCF-7 (Breast Cancer) | 8.27 | [4] | ||
| VEGFR-2 Kinase | 0.15 | Potent VEGFR-2 inhibitor, comparable to sorafenib. | [4] | |
| Compound 40 | CDK2 Kinase | 4.29 | 1,2,4-triazole fused with a benzothiazole core. | [4] |
| A549 (Lung Cancer) | 3.55 | [4] | ||
| MCF-7 (Breast Cancer) | 3.17 | [4] | ||
| Hep3B (Liver Cancer) | 4.32 | [4] | ||
| Compound 54 | PI3Kα Kinase | 0.00103 | Potent PI3Kα inhibitor. | [4] |
| MCF-7 (Breast Cancer) | - | Significant growth-inhibitory activity. | [4] |
Detailed Experimental Protocols
To facilitate further investigation and validation of the hypothesized mechanism of action, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (TR-FRET based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Kinase: Dilute the target kinase to a 2X working concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a 2X mix of the biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a stop/detection buffer containing EDTA to stop the reaction, a europium-labeled anti-phospho-specific antibody, and streptavidin-allophycocyanin (SA-APC).
-
Add 10 µL of the stop/detection buffer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.[7][8]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The presented hypothesis, supported by the analysis of the chemical structure of this compound and extensive data from related 2-aminobenzothiazole analogs, strongly suggests its potential as a kinase inhibitor with anticancer activity. The provided experimental protocols offer a clear path for the validation of this hypothesis.
Future research should focus on:
-
In vitro kinase screening: Profiling the compound against a panel of cancer-related kinases to identify its primary molecular target(s).
-
Cell-based assays: Investigating its effects on downstream signaling pathways and cellular processes such as cell cycle progression and apoptosis in various cancer cell lines.
-
In vivo studies: Evaluating its efficacy and safety in preclinical animal models of cancer.
The elucidation of the precise mechanism of action of this compound will be instrumental in its further development as a potential therapeutic agent for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Biological Targets of 5-Benzothiazol-2-yl-2-chloro-phenylamine: A Technical Guide
Disclaimer: Direct experimental data on the biological targets of 5-Benzothiazol-2-yl-2-chloro-phenylamine is not publicly available. This guide synthesizes information from published research on structurally related 2-aminobenzothiazole derivatives to infer potential biological targets, associated signaling pathways, and relevant experimental methodologies. The information presented herein should be considered predictive and requires experimental validation for the specific compound of interest.
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound belongs to the class of 2-aminobenzothiazoles, which have garnered significant attention as potent modulators of various cellular signaling pathways, particularly those implicated in cancer. Structure-activity relationship (SAR) studies on analogous compounds suggest that the substitution pattern on both the benzothiazole core and the phenyl ring plays a crucial role in determining target specificity and potency. This technical guide explores the probable biological targets of this compound based on the established activities of its structural analogs.
Inferred Potential Biological Targets
Based on the extensive research on 2-aminobenzothiazole derivatives, the most likely biological targets for this compound are protein kinases. These enzymes play a central role in signal transduction and are frequently dysregulated in cancer and other diseases. The following kinase families and specific kinases are highlighted as high-priority potential targets:
-
Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway: This is one of the most frequently activated signaling pathways in human cancers, regulating cell proliferation, growth, survival, and metabolism. Numerous 2-aminobenzothiazole derivatives have been reported as potent inhibitors of PI3K isoforms.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival. Inhibition of EGFR is a validated strategy in cancer therapy.
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are key regulators of various cellular processes, including cell adhesion, growth, migration, and differentiation. Aberrant Src activity is a hallmark of many cancers.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. Targeting CSF1R is an emerging strategy in cancer immunotherapy to modulate the tumor microenvironment.
-
Aurora Kinases: A family of serine/threonine kinases that are essential for the regulation of mitosis. Aurora kinase B, in particular, is a key component of the chromosomal passenger complex and is a target for the development of novel anticancer agents.
Signaling Pathways and Visualization
The potential biological targets of this compound are integral components of complex signaling networks that drive tumorigenesis. Understanding these pathways is critical for elucidating the compound's mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream substrates, including mTORC1, leading to protein synthesis and cell proliferation while inhibiting apoptosis.
EGFR Signaling Pathway
Binding of ligands like EGF to EGFR leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins. This initiates downstream signaling through pathways such as the Ras/Raf/MEK/ERK (MAPK) cascade and the PI3K/Akt pathway, ultimately promoting cell proliferation, survival, and migration.
Experimental Protocols
Validating the biological targets of this compound requires a series of biochemical and cell-based assays. The following are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase.
1. Materials:
-
Purified recombinant kinase (e.g., PI3Kα, EGFR, Src)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP (or generated ADP) according to the detection reagent manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Materials:
-
Cancer cell line expressing the target of interest (e.g., A549 for EGFR, MCF-7 for PI3K)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically in a final volume of 100 µL per well) and incubate for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Generalized Experimental Workflow
The identification and validation of biological targets for a novel compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Quantitative Data Summary
As direct quantitative data for this compound is unavailable, the following table presents representative IC50 values for structurally related 2-aminobenzothiazole derivatives against various kinases to illustrate the potential potency range of this chemical class. It is crucial to note that these values are not for the title compound.
| Compound Class | Target Kinase | Representative IC50 (nM) |
| 2-Aminobenzothiazole Derivatives | PI3Kα | 1.0 - 50 |
| c-MET | 10 - 100 | |
| EGFR | 50 - 500 | |
| Aurora B | 20 - 200 | |
| CSF1R | 1 - 20 |
Conclusion
While the precise biological targets of this compound remain to be experimentally determined, the rich chemical literature on the 2-aminobenzothiazole scaffold provides a strong foundation for inferring its potential mechanism of action. The compound is likely to exhibit inhibitory activity against one or more protein kinases involved in cancer-related signaling pathways, such as PI3K/Akt/mTOR, EGFR, Src, CSF1R, and Aurora kinases. The experimental protocols and workflows detailed in this guide provide a roadmap for the systematic evaluation of this and similar compounds, which may hold promise for the development of novel targeted therapies. Further investigation is warranted to elucidate the specific molecular interactions and therapeutic potential of this compound.
Navigating the Therapeutic Potential of 2-Aryl-Benzothiazoles in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: While the initial inquiry specified "5-Benzothiazol-2-yl-2-chloro-phenylamine," a thorough review of scientific literature reveals a lack of specific data on this particular molecule's application in drug discovery. This guide will therefore focus on the broader, extensively studied class of 2-aryl-benzothiazole derivatives , providing a comprehensive overview of their synthesis, biological activities, and therapeutic potential, which would be relevant for researchers interested in this scaffold.
Introduction
The benzothiazole scaffold, a bicyclic system composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The 2-aryl-benzothiazole substitution pattern, in particular, has emerged as a privileged structure, with numerous compounds advancing through preclinical and clinical development. This guide delves into the core aspects of 2-aryl-benzothiazole derivatives in drug discovery, offering insights into their synthesis, mechanism of action, and the experimental methodologies used to evaluate their therapeutic efficacy.
Synthesis of 2-Aryl-Benzothiazole Derivatives
The primary synthetic route to 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol with aromatic aldehydes or carboxylic acids.[5] Variations in catalysts and reaction conditions have been extensively explored to improve yields and accommodate a wide range of functional groups.
General Experimental Protocol: Synthesis of 2-Aryl-Benzothiazoles
A common method for the synthesis of 2-aryl-benzothiazole derivatives is the reaction of a substituted 2-aminothiophenol with a substituted benzaldehyde.
Materials:
-
Substituted 2-aminothiophenol (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (30% solution)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of the substituted 2-aminothiophenol in DMSO, the substituted benzaldehyde is added.
-
The reaction mixture is stirred at room temperature.
-
A mixture of hydrogen peroxide and HCl is added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography.
This protocol can be adapted with different solvents, catalysts (e.g., p-toluenesulfonic acid, iodine), and reaction conditions (e.g., microwave irradiation) to optimize the synthesis for specific derivatives.[5]
Biological Activities and Therapeutic Targets
2-Aryl-benzothiazole derivatives have been investigated for a wide array of therapeutic applications, with a significant focus on oncology.
Anticancer Activity
Many 2-aryl-benzothiazole derivatives exhibit potent and selective anticancer activity. One of the most well-studied mechanisms is the induction of apoptosis in cancer cells.
Signaling Pathway for Apoptosis Induction by a Representative 2-Aryl-Benzothiazole
Caption: Apoptosis induction by a 2-aryl-benzothiazole derivative.
Quantitative Data for Representative 2-Aryl-Benzothiazole Derivatives
The following table summarizes the in vitro antiproliferative activity of some representative 2-aryl-benzothiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Compound 1k | MCF-7 (Breast) | 0.8 ± 0.1 | [6] |
| Compound 1k | HepG2 (Liver) | 1.2 ± 0.2 | [6] |
| PMX 610 | Various | Not specified | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
2-Aryl-benzothiazole derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-aryl-benzothiazole derivative and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer drug screening of benzothiazoles.
Conclusion and Future Directions
The 2-aryl-benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and the wide range of biological targets it can modulate underscore its importance in medicinal chemistry. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in treating a broader spectrum of diseases. The use of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the design of next-generation 2-aryl-benzothiazole-based drugs. While specific data on "this compound" remains elusive, the foundational knowledge of the broader 2-aryl-benzothiazole class provides a robust framework for its potential future investigation and development.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles | MDPI [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 5-Benzothiazol-2-yl-2-chloro-phenylamine: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary biological screening methodologies applicable to the novel compound 5-Benzothiazol-2-yl-2-chloro-phenylamine. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the established protocols and data presentation formats used for the evaluation of related benzothiazole derivatives, which have shown a wide range of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13] This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of new chemical entities.
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities.[8][9][10] These activities include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5][6][7][8] The subject of this guide, this compound, is a member of this versatile family. Preliminary biological screening is a critical step in the drug discovery process, providing initial insights into the bioactivity and potential therapeutic applications of a novel compound. This guide details the fundamental experimental methodologies for evaluating the potential anticancer and antimicrobial activities of this compound.
General Synthesis Pathway
The synthesis of 2-arylbenzothiazole derivatives, such as this compound, typically involves the condensation of a substituted 2-aminothiophenol with a suitable carboxylic acid, aldehyde, or their derivatives.[9] A generalized synthetic scheme is presented below. The specific precursors for this compound would be 2-amino-4-chlorothiophenol and a benzoyl derivative.
Preliminary Biological Screening
The initial biological evaluation of this compound should focus on assessing its potential as an anticancer and antimicrobial agent, given the established activities of the benzothiazole scaffold.
Anticancer Activity
The antiproliferative effects of the compound can be evaluated against a panel of human cancer cell lines.
Experimental Workflow for In Vitro Anticancer Screening:
Data Presentation:
The results of the anticancer screening are typically presented as the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ or IC₅₀).
| Cell Line | Tissue of Origin | GI₅₀ (µM) for this compound | GI₅₀ (µM) for Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| HCT116 | Colon Carcinoma | ||
| HepG2 | Hepatocellular Carcinoma |
Antimicrobial Activity
The antimicrobial potential of the compound can be assessed against a panel of pathogenic bacteria and fungi.
Data Presentation:
The antimicrobial activity is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microorganism | Type | MIC (µg/mL) for this compound | MIC (µg/mL) for Positive Control (e.g., Ciprofloxacin/Fluconazole) |
| Staphylococcus aureus | Gram-positive Bacteria | ||
| Bacillus subtilis | Gram-positive Bacteria | ||
| Escherichia coli | Gram-negative Bacteria | ||
| Pseudomonas aeruginosa | Gram-negative Bacteria | ||
| Candida albicans | Fungus | ||
| Aspergillus niger | Fungus |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][14]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[1][2]
Materials:
-
This compound
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Potential Signaling Pathway Involvement
While the specific mechanism of action for this compound is yet to be elucidated, related benzothiazole derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways. For instance, some derivatives act as inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[4] A hypothetical signaling pathway that could be investigated is the inhibition of a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Further studies, such as kinase profiling assays and western blotting for key signaling proteins, would be necessary to validate the involvement of this or other pathways.
References
- 1. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide [mdpi.com]
- 13. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 14. kosheeka.com [kosheeka.com]
An In-Depth Technical Guide to a Proposed Synthesis Pathway for 5-Benzothiazol-2-yl-2-chloro-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis pathway for the novel compound 5-Benzothiazol-2-yl-2-chloro-phenylamine. The synthesis of this molecule is of interest to researchers in medicinal chemistry and drug discovery due to its unique structural combination of a benzothiazole core and a substituted phenylamine moiety. This guide provides a plausible synthetic route based on established chemical transformations, complete with detailed experimental protocols for key steps, and summarizes expected quantitative data.
Proposed Synthesis Pathway
The proposed synthesis of this compound is designed around the well-established formation of the benzothiazole ring through the condensation of a 2-aminothiophenol derivative with an appropriate aldehyde. A key intermediate in this pathway is 4-amino-3-mercaptobenzonitrile. The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the key transformations in the proposed synthesis pathway.
Step 1: Synthesis of 4-Mercapto-3-nitrobenzonitrile
This initial step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile with a sulfur nucleophile.
-
Reaction:
-
To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydrosulfide (NaSH) (1.2 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield 4-mercapto-3-nitrobenzonitrile.
-
Step 2: Synthesis of 4-Amino-3-mercaptobenzonitrile
The subsequent step is the reduction of the nitro group in 4-mercapto-3-nitrobenzonitrile to an amine, yielding the key intermediate for the benzothiazole ring formation.
-
Reaction:
-
To a solution of 4-mercapto-3-nitrobenzonitrile (1.0 eq) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) is added.
-
The reaction mixture is refluxed for 2-3 hours, with the reaction progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and precipitate the product.
-
The crude product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting solid can be further purified by column chromatography on silica gel to afford pure 4-amino-3-mercaptobenzonitrile.
-
Step 3: Synthesis of 2-(2-Chlorophenyl)-5-cyanobenzothiazole
This is the core step where the benzothiazole ring is constructed through the condensation of the synthesized 2-aminothiophenol derivative with 2-chlorobenzaldehyde.
-
Reaction:
-
A mixture of 4-amino-3-mercaptobenzonitrile (1.0 eq) and 2-chlorobenzaldehyde (1.1 eq) is dissolved in dimethyl sulfoxide (DMSO).
-
The reaction mixture is heated to 120°C and stirred in the presence of air (as an oxidant) for 8-12 hours.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield 2-(2-chlorophenyl)-5-cyanobenzothiazole.
-
Step 4: Synthesis of this compound
The final step involves the reduction of the nitrile group to a primary amine to yield the target compound.
-
Reaction:
-
To a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 2-(2-chlorophenyl)-5-cyanobenzothiazole (1.0 eq) in anhydrous THF is added dropwise at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting suspension is filtered, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final product, this compound.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant(s) | Product | Expected Yield (%) |
| 1 | 4-Chloro-3-nitrobenzonitrile, NaSH | 4-Mercapto-3-nitrobenzonitrile | 80-90 |
| 2 | 4-Mercapto-3-nitrobenzonitrile, SnCl₂·2H₂O | 4-Amino-3-mercaptobenzonitrile | 70-85 |
| 3 | 4-Amino-3-mercaptobenzonitrile, 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-5-cyanobenzothiazole | 60-75 |
| 4 | 2-(2-Chlorophenyl)-5-cyanobenzothiazole, LAH | This compound | 50-65 |
Logical Relationships in the Synthesis
The following diagram illustrates the logical flow and dependencies of the synthetic steps.
Caption: Logical workflow of the synthesis pathway.
This technical guide provides a comprehensive overview of a plausible and robust synthetic route to this compound. The detailed experimental protocols and expected yields offer a solid foundation for researchers to undertake the synthesis of this and related novel compounds for further investigation in drug discovery and development programs. It is important to note that all chemical reactions should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Technical Guide: Solubility and Stability Studies of 5-Benzothiazol-2-yl-2-chloro-phenylamine
Document ID: TG-BCP-2025-01 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzothiazol-2-yl-2-chloro-phenylamine is a heterocyclic amine containing a benzothiazole core, a structure of significant interest in medicinal chemistry. Compounds bearing the aminobenzothiazole scaffold have been investigated for a range of pharmacological activities, particularly as kinase inhibitors in oncology. The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation design to clinical efficacy and shelf-life.
This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability profiles of this compound. As specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that should be employed in its investigation.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a key factor affecting its absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.
Experimental Protocols
Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a high-concentration DMSO stock. It is useful for rapid screening of compounds in early discovery phases.[1][2][3]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours using a plate shaker.[4][5]
-
Precipitate Removal: After incubation, separate any undissolved precipitate by centrifugation (e.g., 4000 rpm for 20 minutes) or filtration using a solubility filter plate.[1][4]
-
Quantification: Transfer the clear supernatant to a UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or LC-MS/MS.[1][4] A standard calibration curve must be generated using known concentrations of the test compound.
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended period, ensuring equilibrium has been reached between the dissolved and solid states. This is considered the gold-standard method for solubility determination.[4][6][7][8]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).[8] Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[9]
-
Phase Separation: Allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge or filter the samples to separate the solid phase from the saturated solution. The pH of the aqueous samples should be re-measured at the end of the experiment.[8]
-
Quantification: Carefully collect an aliquot of the clear supernatant, dilute it with a suitable solvent, and quantify the concentration using a validated HPLC-UV or LC-MS/MS method.
Data Presentation
Solubility data should be presented in a clear, tabular format.
Table 1: Kinetic Solubility of this compound
| Buffer System | pH | Incubation Time (h) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|
| PBS | 7.4 | 2 | 25 | Data | Data |
Table 2: Thermodynamic Solubility of this compound
| Solvent/Buffer System | pH | Equilibration Time (h) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|---|
| Simulated Gastric Fluid | 1.2 | 48 | 37 | Data | Data |
| Acetate Buffer | 4.5 | 48 | 37 | Data | Data |
| Phosphate Buffer | 6.8 | 48 | 37 | Data | Data |
| Phosphate-Buffered Saline | 7.4 | 48 | 37 | Data | Data |
| Ethanol | N/A | 48 | 25 | Data | Data |
| Propylene Glycol | N/A | 48 | 25 | Data | Data |
Stability Assessment
Stability studies are essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to identify degradation pathways and validate the stability-indicating power of analytical methods, as recommended by ICH guidelines (Q1A R2).[11][12][13] The goal is to achieve 5-20% degradation of the API.[10][12][14]
Protocol:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw aliquots at specified time points (e.g., 2, 8, 24 h), neutralize with 0.1 M NaOH, and dilute for analysis. If no degradation is seen, a stronger acid (e.g., 1 M HCl) may be used.[10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 8 hours. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.[10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 12 hours. Withdraw aliquots, dilute, and analyze.[10]
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C for 48 hours. At time points, withdraw samples, dissolve in a suitable solvent, and analyze.[10]
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A control sample should be stored in the dark under the same conditions. Analyze both samples after exposure.
Analytical Method
A stability-indicating analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV), is required. The method must be able to separate the intact API from all process impurities and degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Value |
|---|---|
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | e.g., 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | e.g., 250 nm[15] |
| Injection Volume | 10 µL |
Data Presentation
Results from stability studies should be tabulated to show the percentage of the API remaining and the formation of degradation products over time.
Table 4: Forced Degradation Results for this compound
| Stress Condition | Time (h) | Assay of API (%) | % Degradation | No. of Degradants | RRT of Major Degradant |
|---|---|---|---|---|---|
| 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data |
| 0.1 M NaOH, 60°C | 8 | Data | Data | Data | Data |
| 3% H₂O₂, RT | 12 | Data | Data | Data | Data |
| Thermal (Solid), 80°C | 48 | Data | Data | Data | Data |
| Photolytic (Solution) | 1.2M lux h | Data | Data | Data | Data |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for conducting the solubility and stability studies described in this guide.
Caption: General workflow for solubility and stability testing.
Hypothetical Signaling Pathway
Aminobenzothiazole derivatives have been widely reported as inhibitors of protein kinases involved in cancer cell proliferation and survival. A common target for this class of compounds is the PI3K/Akt/mTOR signaling pathway.[4][14][15][16][17][18] The diagram below illustrates a hypothetical mechanism where this compound could act as an inhibitor of PI3K.
Disclaimer: This diagram represents a plausible, hypothetical mechanism of action based on the activity of structurally related compounds. It has not been experimentally verified for this compound.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
References
- 1. Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Ketobenzothiazole Serine Protease Inhibitors of Aberrant HGF/c-MET and MSP/RON Kinase Pathway Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Potential Applications of 5-(Benzothiazol-2-yl)-2-chloro-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the proposed synthesis of 5-(Benzothiazol-2-yl)-2-chloro-phenylamine , a novel benzothiazole derivative. Benzothiazoles are a significant class of heterocyclic compounds that are extensively studied for their wide range of pharmacological activities, including potent anti-tumor properties. Structurally related 2-(4-aminophenyl)benzothiazoles have demonstrated remarkable and selective growth-inhibitory effects against various human cancer cell lines, such as breast, ovarian, and colon carcinomas.[1][2][3] The mechanism of action for many of these compounds is linked to the modulation of key cellular signaling pathways, including the NF-κB and STAT3 pathways, which are critical in cancer cell proliferation, survival, and inflammation.[4][5] This document outlines a feasible synthetic route, detailed experimental procedures, and discusses the potential biological significance of the title compound, supported by data from analogous structures.
Proposed Synthesis of 5-(Benzothiazol-2-yl)-2-chloro-phenylamine
The proposed synthesis is based on the well-established condensation reaction between a substituted aminobenzoic acid and 2-aminothiophenol, catalyzed by polyphosphoric acid (PPA). This method is noted for its efficiency in generating 2-arylbenzothiazoles in good yields.[6][7]
Reaction Scheme:
Experimental Workflow Diagram
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 5-(Benzothiazol-2-yl)-2-chloro-phenylamine.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol based on established literature for the synthesis of structurally analogous compounds.[2][6] Researchers should perform their own risk assessment and optimization.
Materials and Equipment:
-
2-Aminothiophenol
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH)
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask equipped with a mechanical stirrer and reflux condenser
-
Heating mantle with temperature controller
-
Beakers, Buchner funnel, filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-amino-3-chlorobenzoic acid (1.0 eq) and 2-aminothiophenol (1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 10-15 times the weight of the benzoic acid) to the flask. The PPA serves as both the solvent and the dehydrating catalyst.
-
Heating: Equip the flask with a mechanical stirrer and reflux condenser. Heat the mixture with stirring to 220°C in a heating mantle. Maintain this temperature for approximately 3 hours. The reaction mixture will become viscous and dark.
-
Work-up: After 3 hours, allow the reaction mixture to cool to approximately 100-120°C. Carefully and slowly pour the viscous mixture into a beaker containing a large volume of crushed ice and water, with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: The resulting acidic slurry is neutralized by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is approximately 7-8. Continue stirring until the precipitation is complete.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 5-(Benzothiazol-2-yl)-2-chloro-phenylamine.
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
The following tables summarize typical reaction parameters and the biological activity of structurally similar compounds found in the literature.
Table 1: Representative Reaction Parameters for Benzothiazole Synthesis via PPA Condensation
| Parameter | Value / Condition | Reference |
|---|---|---|
| Reactants | Substituted Benzoic Acid, 2-Aminothiophenol | [6] |
| Solvent / Catalyst | Polyphosphoric Acid (PPA) | [2][6] |
| Temperature | 180 - 220 °C | [6][7] |
| Reaction Time | 3 - 5 hours | [7] |
| Typical Yield | 50 - 90% |[6][7] |
Table 2: In Vitro Anti-tumor Activity of Analogous 2-(4-Aminophenyl)benzothiazoles
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | Human U251 Glioma | 3.5 |
| 2-(4-Aminophenyl)benzothiazole | Rat C6 Glioma | 4.0 |
| 2-(4-Amino-3-methylphenyl)benzothiazole | IGROV1 Ovarian | < 0.01 |
| 2-(4-Amino-3-chlorophenyl)benzothiazole | IGROV1 Ovarian | < 0.01 |
| Parent 2-(4-Aminophenyl)benzothiazole | MCF-7 Breast | nM range |
Data extracted from references[1][3][10]. The specific activity of the title compound has not been reported and would require experimental determination.
Potential Biological Activity and Signaling Pathway
Benzothiazole derivatives, particularly 2-aminophenyl substituted analogues, are known to exhibit potent anti-tumor activity.[1][2] Their mechanism often involves the induction of apoptosis and the modulation of critical cell signaling pathways that are dysregulated in cancer. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and survival.[4][11] In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and preventing apoptosis, thereby contributing to tumor growth and metastasis. Several studies have shown that benzothiazole compounds can suppress cancer cell viability by inhibiting the NF-κB pathway, leading to a reduction in downstream pro-inflammatory and pro-survival proteins like COX-2 and iNOS.[4][12]
Representative Signaling Pathway Diagram: NF-κB Inhibition
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the putative inhibitory role of benzothiazole derivatives.
Caption: Putative inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
References
- 1. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 4-Amino-3-chlorobenzoic acid 97 2486-71-7 [sigmaaldrich.com]
- 9. 4-Amino-3-chlorobenzoic acid | 2486-71-7 | FA64174 [biosynth.com]
- 10. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Purification of 5-Benzothiazol-2-yl-2-chloro-phenylamine
Introduction
5-Benzothiazol-2-yl-2-chloro-phenylamine is a heterocyclic compound incorporating both a benzothiazole and a chloro-substituted phenylamine moiety. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the benzothiazole ring system.[1] The purity of such compounds is critical for accurate biological evaluation and the development of potential therapeutic agents. This document outlines detailed protocols for the purification of this compound, addressing common impurities encountered during its synthesis.
Common Impurities
The synthesis of this compound can result in a variety of impurities. These may include unreacted starting materials, residual solvents, and by-products formed during the reaction.[2] Given its aniline-like structure, oxidation products can also be present, often appearing as colored contaminants.[2]
Purification Strategies
The purification of this compound can be approached using several standard laboratory techniques. The choice of method depends on the nature of the impurities and the desired scale of purification. The primary methods discussed are recrystallization, silica gel column chromatography, and acid-base extraction. The benzothiazole moiety generally confers good solubility in many organic solvents, while the phenylamine group provides a handle for acid-base extraction techniques.[3]
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
1.1. Materials
-
Crude this compound
-
Selection of solvents for solubility testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
1.2. Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a chosen solvent at room temperature. If the compound dissolves readily, the solvent is unsuitable. If the compound is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. Repeat with different solvents or solvent mixtures to find the optimal system.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
2.1. Materials
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
2.2. Procedure
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be controlled by gravity or by applying gentle pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
This method takes advantage of the basicity of the aniline nitrogen to separate the target compound from non-basic impurities.
3.1. Materials
-
Crude this compound
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
3.2. Procedure
-
Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.
-
Acidic Extraction: Add 1 M HCl to the separatory funnel, shake vigorously, and allow the layers to separate. The protonated amine will move to the aqueous layer. Repeat the extraction of the organic layer.
-
Separation: Combine the aqueous extracts. The organic layer now contains non-basic impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH until the solution is basic. The purified compound will precipitate out.
-
Extraction and Drying: Extract the precipitated product back into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Hypothetical Purification Data for this compound
| Purification Technique | Parameters | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Recrystallization | Solvent: Ethanol/Water (9:1) | 85% | 98% | 75% |
| Solvent: Toluene | 85% | 95% | 80% | |
| Column Chromatography | Eluent: Hexanes/Ethyl Acetate (4:1) | 85% | >99% | 60% |
| Eluent: Dichloromethane/Methanol (98:2) | 85% | 99% | 65% | |
| Acid-Base Extraction | Acid: 1 M HCl, Base: 1 M NaOH | 85% | 97% | 85% |
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Logical relationship between key parameters and final product purity in different purification techniques.
References
Application Note: HPLC Method for the Quantification of 5-Benzothiazol-2-yl-2-chloro-phenylamine
An exemplary analytical method for the determination of 5-Benzothiazol-2-yl-2-chloro-phenylamine has been developed and validated using High-Performance Liquid Chromatography (HPLC) with UV detection. This application note provides a comprehensive overview of the method, including the protocol, validation data, and experimental workflow, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic amine containing a benzothiazole core, a structure prevalent in compounds of significant pharmacological interest. The development of a robust and reliable analytical method for the quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments in pharmaceutical development. This note details a validated reverse-phase HPLC (RP-HPLC) method that demonstrates excellent linearity, accuracy, precision, and sensitivity for the target analyte.
Materials and Methods
The analysis was conceptualized using an Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, and a diode-array detector (DAD). Chromatographic separation was achieved on a C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
The mobile phase consisted of a gradient mixture of Acetonitrile (ACN) and 0.1% formic acid in water. A standard stock solution of this compound was prepared in methanol and further diluted to create working standards for calibration and validation. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5]
Results and Discussion
The developed HPLC method successfully separated this compound from potential impurities and degradation products. The method exhibited a high degree of linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) greater than 0.999. The accuracy, determined by spike and recovery experiments, was found to be within 98-102%. Precision, evaluated at both intra-day and inter-day levels, showed a relative standard deviation (RSD) of less than 2%. The LOD and LOQ were established to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating high sensitivity.
Quantitative Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | ||
| Low Concentration (5 µg/mL) | 99.5% | 98.0 - 102.0% |
| Medium Concentration (50 µg/mL) | 101.2% | 98.0 - 102.0% |
| High Concentration (90 µg/mL) | 98.8% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| Intra-day (n=6) | 0.85% | ≤ 2% |
| Inter-day (n=6, 3 days) | 1.25% | ≤ 2% |
| Sensitivity | ||
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
| Specificity | No interference observed from blank and placebo at the retention time of the analyte. | No interference |
Experimental Protocols
1. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile (ACN), HPLC grade.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
2. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm
-
Run Time: 15 minutes
3. Method Validation Protocol
-
Specificity: Inject blank (methanol), placebo, and a standard solution to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Inject the prepared calibration standards in triplicate and plot the peak area against concentration. Perform linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo mixture at three concentration levels (low, medium, high).
-
Precision:
-
Intra-day: Analyze six replicates of a standard solution at a medium concentration on the same day.
-
Inter-day: Repeat the analysis on three different days.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
References
Application Notes and Protocols for In Vitro Evaluation of 5-Benzothiazol-2-yl-2-chloro-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for a series of in vitro assays to characterize the biological activity of the novel compound 5-Benzothiazol-2-yl-2-chloro-phenylamine. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents, often acting through the induction of apoptosis and inhibition of key cellular signaling pathways.[1][2] These protocols are designed to enable a comprehensive preclinical evaluation of this compound's cytotoxic and potential therapeutic properties. The methodologies described include assessments of cell viability, membrane integrity, apoptosis induction, and kinase inhibition, providing a robust framework for its initial pharmacological profiling.
Potential Signaling Pathways and Molecular Targets
Based on the known activities of structurally related benzothiazole compounds, this compound may modulate key signaling pathways implicated in cancer cell proliferation and survival. A hypothetical signaling network that could be influenced by this compound is illustrated below, providing a rationale for the subsequent in vitro assays.
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols
The following section details the step-by-step protocols for assessing the in vitro activity of this compound.
Cell Viability and Cytotoxicity Assays
A general workflow for determining the cytotoxic effects of the compound is outlined below. This involves initial screening using metabolic and membrane integrity assays, followed by more specific apoptosis assays.
Caption: Experimental workflow for cytotoxicity testing.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[3]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in fresh culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[5]
-
Cell Treatment: After 24 hours, replace the medium with 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]
-
Incubation: Incubate the plate for 48 to 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[3][4]
Materials:
-
Treated cells in a 96-well plate (from the same experimental setup as the MTT assay)
-
LDH Cytotoxicity Assay Kit
-
Lysis solution (e.g., 10% Triton X-100) for maximum LDH release control
-
96-well flat-bottom plate for the assay
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Use wells with untreated cells.
-
Maximum LDH Release: Add lysis solution to wells with untreated cells 30 minutes before the end of the incubation period.
-
Vehicle Control: Use wells with cells treated with the same concentration of DMSO as the compound-treated wells.
-
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100.
This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[3] The assay utilizes a substrate that produces a luminescent signal upon cleavage by active caspases-3/7.
Materials:
-
Treated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Assay Plate Setup: After the desired treatment period, allow the 96-well plate containing the cells to equilibrate to room temperature.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold increase in caspase-3/7 activity relative to the vehicle control.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against specific kinases of interest.[6]
Materials:
-
This compound (dissolved in DMSO)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound in DMSO.
-
Assay Plate Preparation: Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Kinase/Substrate Addition: Add 10 µL of the kinase/substrate mixture to each well.
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.
-
Kinase Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add 25 µL of the luminescent detection reagent to each well. Incubate at room temperature for 10 minutes to allow the signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | MTT | 48 | Data |
| A549 | MTT | 48 | Data |
| HepG2 | MTT | 48 | Data |
| MCF-7 | LDH | 48 | Data |
| A549 | LDH | 48 | Data |
| HepG2 | LDH | 48 | Data |
Table 2: Apoptotic Activity of this compound
| Cell Line | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (24h) |
| MCF-7 | 1 | Data |
| 10 | Data | |
| 50 | Data | |
| A549 | 1 | Data |
| 10 | Data | |
| 50 | Data |
Table 3: Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | IC₅₀ (nM) |
| Src | Luminescence-Based | Data |
| Abl | Luminescence-Based | Data |
| EGFR | Luminescence-Based | Data |
Troubleshooting
For issues such as high cytotoxicity masking the desired biological effect, consider the following:
-
Intrinsic Compound Toxicity: The compound may have a narrow therapeutic window.[9]
-
Poor Solubility: Ensure the compound is fully dissolved to avoid precipitates that can cause cellular stress.[9]
-
Solvent Toxicity: Use appropriate vehicle controls to assess the toxicity of the solvent (e.g., DMSO).[9]
-
Assay-Specific Interference: The compound may interfere with the assay chemistry. Consider alternative assay formats if interference is suspected.[9]
Conclusion
The protocols outlined in this document provide a foundational framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and specific kinase activities, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical and clinical development.
References
- 1. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"5-Benzothiazol-2-yl-2-chloro-phenylamine" cell-based assay development
Application Note & Protocol
Topic: Development of a Cell-Based Assay for the Characterization of 5-Benzothiazol-2-yl-2-chloro-phenylamine, a Novel MEK Kinase Inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras/Raf/MEK/ERK signaling pathway is a critical cellular cascade that regulates a wide range of physiological processes, including cell proliferation, survival, differentiation, and migration. Dysregulation of this pathway, often through mutations in genes such as BRAF or RAS, is a hallmark of many human cancers. The MEK1 and MEK2 kinases are central components of this cascade, representing key therapeutic targets for intervention.
Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-cancer properties.[1][2][3] This application note describes the development and protocol for a quantitative cell-based assay to determine the potency of a novel benzothiazole compound, This compound (hereafter referred to as Compound BCP ), a selective inhibitor of MEK1/2. The assay measures the inhibition of ERK1/2 phosphorylation in a human melanoma cell line, providing a robust method for characterizing MEK inhibitors.
Signaling Pathway and Mechanism of Action
Compound BCP is designed to inhibit the kinase activity of MEK1/2, thereby preventing the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2. The diagram below illustrates the canonical RAS/RAF/MEK/ERK pathway and the specific point of intervention by Compound BCP.
References
Application Notes and Protocols for Benzothiazole Derivatives as Chemical Probes
A Note on "5-Benzothiazol-2-yl-2-chloro-phenylamine"
Detailed experimental data and established protocols for the specific use of "this compound" as a chemical probe are not extensively documented in publicly available research. However, the benzothiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, with numerous derivatives developed as potent and selective chemical probes for a wide array of biological targets.[1][2][3][4] This document provides a broader overview of the applications and protocols for benzothiazole derivatives as a class of chemical probes, drawing upon established research in the field.
The versatility of the benzothiazole core allows for substitutions at various positions, most commonly at the C2, C5, and C6 positions, which significantly influences their biological activity and target specificity.[1] These derivatives have been investigated for their therapeutic potential in oncology, infectious diseases, and neurological disorders.[2][5]
Overview of Benzothiazole Derivatives as Chemical Probes
Benzothiazole-containing molecules are recognized for their wide range of pharmacological activities, making them valuable tools for researchers.[1][3] Their planar, bicyclic structure can interact with various biological macromolecules.[2] Key applications include:
-
Enzyme Inhibition: Many benzothiazole derivatives have been developed as potent inhibitors for various enzymes, including kinases (e.g., EGFR, VEGFR, PI3K), nitric oxide synthase (iNOS), fatty acid amide hydrolase (FAAH), and soluble epoxide hydrolase (sEH).[2][6][7]
-
Anticancer Agents: Certain derivatives exhibit significant antiproliferative activity against a range of cancer cell lines, including breast, lung, and ovarian cancers.[2][4]
-
Antimicrobial and Antifungal Agents: The benzothiazole scaffold is present in compounds with demonstrated activity against various bacterial and fungal strains.[1][4]
-
Neuroprotective Agents: Derivatives like Riluzole are used in the treatment of neurological conditions, and others are investigated for their potential in Alzheimer's and Parkinson's diseases.[2][8]
-
Fluorescent Probes: The rigid, planar structure of the benzothiazole core endows it with favorable photophysical properties, leading to its use in the development of fluorescent probes for bio-imaging and sensing applications.[9][10][11]
Below is a diagram illustrating the diverse biological targets of benzothiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. Chemistry and biological potentials of benzothiazoles derivatives [wisdomlib.org]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Design, synthesis and activity of benzothiazole-based inhibitors of NO production in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. stemmpress.com [stemmpress.com]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Application of Novel Benzothiazole Fluorescent Probes_Vol. 1 No. 3 (JLSA 2024)_Journal of Life Sciences and Agriculture (ISSN: 3005-5709)_STEMM Institute Press [stemmpress.com]
Application Notes and Protocols for 5-Benzothiazol-2-yl-2-chloro-phenylamine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain specific data regarding the kinase inhibitory activity or established protocols for the compound "5-Benzothiazol-2-yl-2-chloro-phenylamine." The following application notes and protocols are based on methodologies commonly used for structurally related benzothiazole derivatives that have been identified as kinase inhibitors. The provided data and pathways are representative examples for this class of compounds and should be adapted based on experimental findings for the specific molecule of interest.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Members of this scaffold have been reported to interact with a variety of molecular targets, leading to their development as anti-cancer, anti-inflammatory, and neuroprotective agents. A key area of investigation for benzothiazole-containing molecules is their potential as protein kinase inhibitors. Dysregulation of protein kinase signaling is a hallmark of numerous diseases, particularly cancer, making them critical targets for therapeutic intervention.
Structurally related benzothiazole compounds have shown inhibitory activity against several important kinases, including c-Jun N-terminal kinases (JNKs), Phosphoinositide 3-kinases (PI3Ks), and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3][4] These kinases are crucial nodes in signaling pathways that control cell proliferation, survival, and DNA damage response. The application of "this compound" in kinase inhibition assays would aim to determine its specific kinase targets, its potency (e.g., IC50 values), and its mechanism of inhibition.
Putative Mechanism of Action
While the precise mechanism for "this compound" is uncharacterized, many small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site. The benzothiazole core can serve as a scaffold to present various substituents that form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase. The chloro and phenylamine moieties on the "this compound" structure would be expected to contribute to the binding affinity and selectivity for specific kinases.
Data Presentation: Representative Inhibitory Activity
The following table summarizes hypothetical inhibitory activity data for a representative benzothiazole-based kinase inhibitor against a panel of protein kinases. This data is for illustrative purposes to demonstrate how results for "this compound" could be presented.
| Kinase Target | IC50 (nM) | Assay Method |
| JNK1 | 50 | ADP-Glo™ Assay |
| JNK2 | 85 | ADP-Glo™ Assay |
| JNK3 | 30 | ADP-Glo™ Assay |
| p38α | >10,000 | ADP-Glo™ Assay |
| ERK2 | >10,000 | ADP-Glo™ Assay |
| PI3Kα | 8,500 | ADP-Glo™ Assay |
| PI3Kβ | 7,200 | ADP-Glo™ Assay |
| ATR | >10,000 | Western Blot (p-Chk1) |
| Src | >10,000 | ADP-Glo™ Assay |
| Abl | >10,000 | ADP-Glo™ Assay |
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
Caption: A simplified diagram of the JNK signaling cascade, a potential target for benzothiazole inhibitors.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: The general workflow for an in vitro kinase inhibition assay using the ADP-Glo™ technology.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a method to determine the IC50 value of "this compound" against a target kinase (e.g., JNK1) using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[2][5]
Materials:
-
Purified recombinant human kinase (e.g., JNK1)
-
Kinase-specific substrate (e.g., GST-c-Jun for JNK1)
-
"this compound"
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer. The optimal concentrations of the kinase and substrate should be predetermined.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Western Blot Assay for Inhibition of JNK Signaling
This protocol assesses the ability of "this compound" to inhibit the JNK signaling pathway in a cellular context by measuring the phosphorylation of its downstream substrate, c-Jun.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
"this compound"
-
JNK activator (e.g., Anisomycin or UV radiation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73) and anti-total-c-Jun
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of "this compound" or vehicle (DMSO) for 1-2 hours.
-
-
JNK Pathway Activation:
-
Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total c-Jun to ensure equal protein loading.
-
Quantify the band intensities for phospho-c-Jun and total c-Jun.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition at different compound concentrations.
-
References
Application Notes and Protocols for Benzothiazole Derivatives in Cancer Cell Line Studies
Disclaimer: As of the current date, specific research data on "5-Benzothiazol-2-yl-2-chloro-phenylamine" in cancer cell line studies is not available in the public domain. The following application notes, data, and protocols are based on studies of structurally related benzothiazole aniline and other benzothiazole derivatives, which have demonstrated significant anticancer activity. These notes are intended to serve as a guide for researchers investigating the potential of this class of compounds.
Application Notes
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest at different phases, and modulating key signaling pathways crucial for cancer cell survival and proliferation.[2][3][4][5]
The general structure, featuring a fused benzene and thiazole ring system, serves as a versatile scaffold for chemical modifications, allowing for the synthesis of derivatives with enhanced potency and selectivity against various cancer cell lines.[6][7] Studies on related compounds suggest that the introduction of substituents, such as chloro and phenylamine groups, can significantly influence their cytotoxic activity.[6]
Key biological activities observed for benzothiazole derivatives in cancer cell lines include:
-
Induction of Apoptosis: Many benzothiazole compounds trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways.[3][8] This often involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades.[3]
-
Cell Cycle Arrest: These derivatives have been reported to arrest the cell cycle at various phases, including G1, S, and G2/M, thereby inhibiting cancer cell proliferation.[2][9] The specific phase of arrest can be dependent on the compound's structure and the cancer cell type.[9]
-
Modulation of Signaling Pathways: Benzothiazole derivatives have been shown to interfere with critical cancer-related signaling pathways. A notable target is the PI3K/AKT pathway, which is often aberrantly activated in many cancers and plays a crucial role in cell survival and growth.[1][5] Inhibition of this pathway is a key mechanism for the pro-apoptotic effects of some derivatives.[1] Other pathways, such as JAK/STAT, ERK/MAPK, and NF-κB, have also been identified as targets.[2][5]
These findings underscore the potential of benzothiazole-based compounds as a promising scaffold for the development of novel anticancer therapeutics. The protocols and data provided below are based on methodologies commonly used to evaluate such compounds.
Data Presentation: Antiproliferative Activity of Benzothiazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various benzothiazole derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potential.
Table 1: IC50 Values of Selected Benzothiazole Derivatives in Cancer Cell Lines
| Compound Class/Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Benzothiazole Aniline Ligands (L1, L2) & Pt Complexes (L1Pt, L2Pt) | HepG2 | Liver Cancer | L1: >137 (in normal AML12 cells), L2: >137 (in normal AML12 cells), L1Pt: 18.5-fold higher in cancer vs normal, L2Pt: 15.8-fold higher in cancer vs normal | [10] |
| 2-Substituted Benzothiazole (Compound A, Nitro sub.) | HepG2 | Liver Cancer | 56.98 (24h), 38.54 (48h) | [2] |
| 2-Substituted Benzothiazole (Compound B, Fluoro sub.) | HepG2 | Liver Cancer | 59.17 (24h), 29.63 (48h) | [2] |
| Thiophene Acetamide Benzothiazole (Compound 21) | MCF-7 | Breast Cancer | 24.15 | [7] |
| Thiophene Acetamide Benzothiazole (Compound 21) | HeLa | Cervical Cancer | 46.46 | [7] |
| Morpholine Thiourea Bromobenzothiazole (Compound 23) | MCF-7 | Breast Cancer | 18.10 | [7] |
| Morpholine Thiourea Bromobenzothiazole (Compound 23) | HeLa | Cervical Cancer | 38.85 | [7] |
| Naphthalimide-Benzothiazole (Compound 67) | HT-29 | Colon Cancer | 3.47 | [7] |
| Naphthalimide-Benzothiazole (Compound 67) | A549 | Lung Cancer | 3.89 | [7] |
| Naphthalimide-Benzothiazole (Compound 67) | MCF-7 | Breast Cancer | 5.08 | [7] |
| Benzothiazole Derivative (4d) | BxPC-3 | Pancreatic Cancer | 3.99 | [11] |
| Benzothiazole Derivative (4m) | AsPC-1 | Pancreatic Cancer | 8.49 | [11] |
Experimental Protocols
Here are detailed protocols for key experiments used to characterize the anticancer effects of novel compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the concentration at which a compound inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell background control.[14]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
Treated and control cells (1-5 x 10^5 cells per sample).[17]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Collection: Induce apoptosis by treating cells with the test compound for a specified time. Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[15][18]
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[15]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[6] Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[6] Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[19]
Materials:
-
Treated and control cells.
-
Cold 70% ethanol.
-
Cold 1X PBS.
-
PI staining solution (containing PI and RNase A in PBS).
Procedure:
-
Cell Harvesting: Collect at least 1 x 10^6 cells after treatment with the test compound.
-
Washing: Wash the cells once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be analyzed using software like ModFit LT to determine the percentage of cells in each phase of the cell cycle.[19]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins to validate the effect of a compound on signaling pathways (e.g., phosphorylation status of AKT or expression of apoptosis-related proteins like Bax and Bcl-2).[20][21][22]
Materials:
-
Treated and control cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[22]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.[22]
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[23]
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibodies.[23]
-
Chemiluminescent detection reagent (ECL).[22]
-
Imaging system (e.g., digital imager or X-ray film).[22]
Procedure:
-
Protein Extraction: Lyse treated cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Denature by heating at 95-100°C for 5 minutes.[22]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[23]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[23]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[22]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin.[22]
Visualizations
Proposed Signaling Pathway for Benzothiazole Derivatives
Caption: PI3K/AKT signaling pathway inhibition by a benzothiazole derivative, leading to apoptosis.
Experimental Workflow for Anticancer Compound Screening
Caption: General workflow for screening and characterizing a novel anticancer compound.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation | MDPI [mdpi.com]
- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ricerca.unich.it [ricerca.unich.it]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. medium.com [medium.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Benzothiazol-2-yl-2-chloro-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a detailed experimental design for conducting Structure-Activity Relationship (SAR) studies on the novel compound, "5-Benzothiazol-2-yl-2-chloro-phenylamine," to explore its therapeutic potential, particularly as an anticancer agent. The following protocols and workflows provide a comprehensive framework for synthesizing analogs, evaluating their biological activity, and elucidating the molecular basis of their action.
Proposed Lead Compound
| Compound ID | Structure | IUPAC Name |
| Lead-001 | [Insert Image of this compound here] | This compound |
Experimental Design for SAR Studies
A systematic SAR study is crucial to identify the key structural motifs responsible for the biological activity of Lead-001 and to optimize its potency, selectivity, and pharmacokinetic properties. The proposed experimental workflow is depicted below.
Figure 1: A comprehensive workflow for the SAR-driven lead discovery process, starting from analog synthesis and progressing through a tiered screening cascade to data analysis and iterative lead optimization.
Hypothetical Signaling Pathway Inhibition
Based on the prevalence of kinase inhibition among anticancer agents, we hypothesize that "this compound" may target a critical kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Figure 2: A diagram of the hypothetical PI3K/Akt/mTOR signaling pathway, illustrating the potential point of intervention for "this compound" as an Akt inhibitor.
Synthesis of Analogs
The synthesis of analogs will be based on the general synthetic schemes for benzothiazole derivatives.[4][5][6] The core structure of "this compound" will be systematically modified at three key positions: the phenyl ring, the benzothiazole ring, and the amine linker.
Table 1: Proposed Modifications for SAR Studies
| Modification Site | R-Group Variation | Rationale |
| Phenyl Ring (Position R1) | -H, -F, -Cl, -Br, -CH3, -OCH3, -CF3, -NO2 | To probe the effects of electronic and steric properties on activity. |
| Benzothiazole Ring (Position R2) | -H, -F, -Cl, -CH3, -OCH3 | To investigate the influence of substituents on the benzothiazole core. |
| Amine Linker | Secondary amine, amide, urea, sulfonamide | To explore the importance of the linker's hydrogen bonding capacity and geometry. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (0.01 to 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Table 2: Hypothetical Cell Viability Data for Lead-001 Analogs
| Compound ID | R1 | R2 | IC50 (µM) on MCF-7 |
| Lead-001 | 2-Cl | H | 5.2 |
| Analog-002 | 2-F | H | 3.8 |
| Analog-003 | 2-CH3 | H | 8.1 |
| Analog-004 | 2-Cl | 6-F | 2.5 |
| Analog-005 | 2-Cl | 6-CH3 | 6.4 |
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To identify the specific kinase target(s) of the active compounds.
Materials:
-
Recombinant human kinases (e.g., Akt1, PI3Kα, mTOR)
-
Kinase buffer
-
ATP
-
Substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound in the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 values for kinase inhibition.
Table 3: Hypothetical Kinase Inhibition Data for Active Analogs
| Compound ID | Akt1 IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Lead-001 | 150 | >10,000 | >10,000 |
| Analog-002 | 120 | >10,000 | >10,000 |
| Analog-004 | 50 | >10,000 | >10,000 |
Protocol 3: Western Blot Analysis
Objective: To confirm the inhibition of the target kinase and its downstream signaling pathway in a cellular context.
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The outlined experimental design provides a robust framework for the systematic SAR evaluation of "this compound" and its analogs. By combining chemical synthesis, a tiered biological screening approach, and detailed mechanistic studies, this workflow will enable the identification of potent and selective lead compounds for further preclinical development as potential anticancer therapeutics. The iterative nature of this process, guided by the generated SAR data, is essential for optimizing the pharmacological profile of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
"5-Benzothiazol-2-yl-2-chloro-phenylamine" handling and storage guidelines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and potential research applications of 5-Benzothiazol-2-yl-2-chloro-phenylamine. The information is intended to ensure laboratory safety and to provide a starting point for the design of experimental protocols involving this and structurally related compounds.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Registry Number | 292644-34-9 | [1] |
| Molecular Formula | C₁₃H₉ClN₂S | [1] |
| Molecular Weight | 260.75 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 0-10°C is suggested for a related compound, otherwise cool, dry place. | [1][2] |
| InChI Key | IRRAMJXBKRGJME-UHFFFAOYSA-N |
Safety, Handling, and Storage
2.1 Hazard Identification
This compound is classified as a hazardous substance.[1] To the best of current knowledge, the health hazards of this product have not been fully investigated.[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Skin Sensitization: May cause an allergic skin reaction (H317).[1]
-
Irritant: May be irritating to mucous membranes and the upper respiratory tract.[1]
-
Potential Harm: May be harmful by ingestion and inhalation.[1]
2.2 Recommended Handling Procedures
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
A safety shower and eye wash station must be readily available.[1]
-
-
General Practices:
2.3 Storage Guidelines
Proper storage is crucial to maintain the integrity and stability of the compound.
-
Container: Keep the container tightly closed.[1]
-
Environment: Store in a cool, dry, well-ventilated place.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]
2.4 First Aid Measures
-
Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1]
-
Skin Contact: Wash the affected area immediately with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient and seek medical attention.[1]
-
Inhalation: If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, seek immediate medical attention.
2.5 Spill and Disposal Procedures
-
Spill Cleanup: Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves. Scoop up solid material or absorb liquid material and place it into an appropriate container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1]
-
Disposal: Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.[1]
Experimental Protocols and Applications
3.1 Representative Synthesis of a Substituted Benzothiazole Derivative
This protocol is adapted from general methods for the synthesis of 2-aminobenzothiazole derivatives.
Objective: To synthesize a novel N-substituted benzothiazole derivative for biological screening.
Materials:
-
2-Amino-5-chlorobenzothiazole
-
An appropriate electrophile (e.g., an acyl chloride or alkyl halide)
-
Anhydrous solvent (e.g., Dichloromethane, Acetone)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve 2-amino-5-chlorobenzothiazole (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the electrophile (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
3.2 In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of a compound against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.
Diagrams
Caption: Workflow for Safe Handling, Storage, and Disposal.
Caption: Representative Experimental Workflows.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Benzothiazol-2-yl-2-chloro-phenylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of "5-Benzothiazol-2-yl-2-chloro-phenylamine." The primary synthetic route considered is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most likely synthetic approach is a palladium-catalyzed Buchwald-Hartwig amination. This reaction would couple 2-amino-5-chlorobenzothiazole with 1-bromo-2-chlorobenzene or a similar halogenated benzene derivative. The choice of reactants will depend on the availability of starting materials.
Q2: Which factors are most critical for a successful Buchwald-Hartwig amination?
A2: The success of this cross-coupling reaction is highly dependent on the careful selection of several components: the palladium catalyst and its precatalyst, the phosphine ligand, the base, and the solvent.[1][2] The interplay of these factors will determine the reaction's yield, purity, and reaction time.
Q3: Why is my reaction yield consistently low?
A3: Low yields can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity.[2] For challenging substrates like aryl chlorides, oxidative addition can be difficult, leading to poor conversion.[3] It is also possible that the amine starting material is coordinating with the palladium catalyst in a non-productive manner.[2]
Q4: What are common side products, and how can their formation be minimized?
A4: A common side product in Buchwald-Hartwig reactions is the formation of bithiophene through self-coupling of the aryl halide.[4] Additionally, hydrodehalogenation of the aryl halide can occur, where the halogen is replaced by a hydrogen atom. Minimizing these side reactions often involves careful optimization of the catalyst system and reaction temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Formation | Inactive catalyst | Ensure the use of a reliable palladium precatalyst, such as a G3 or G4 palladacycle, to ensure the efficient generation of the active Pd(0) species.[1] If using a Pd(II) source, consider a pre-activation step. |
| Poor reactivity of aryl chloride | Aryl chlorides are less reactive than bromides or iodides.[3] Consider using the corresponding aryl bromide or iodide if available. Alternatively, screen a variety of bulky, electron-rich phosphine ligands that are known to facilitate the coupling of aryl chlorides. | |
| Inappropriate base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[2] However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher temperatures.[2] | |
| Significant Byproduct Formation | Catalyst decomposition | An excess of the phosphine ligand relative to the palladium can help stabilize the catalyst and prevent decomposition.[1] |
| Side reactions of starting materials | If the phenol group is present, it may compete with the amine in the coupling reaction; protection of the phenol may be necessary.[3] Ensure the purity of your starting materials to avoid unforeseen side reactions. | |
| Reaction Fails to Go to Completion | Insufficient reaction time or temperature | Monitor the reaction progress using techniques like TLC or GC/MS. Some reactions may require extended heating to achieve full conversion.[5] If increasing the temperature, be mindful of potential decomposition of starting materials or products. |
| Catalyst inhibition | The iodide anion generated when using aryl iodides can inhibit the catalyst, especially in polar solvents.[1][2] Using a less polar solvent like toluene can be beneficial in such cases. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
Note: This is a general guideline and requires optimization for the specific substrates.
-
Reagent Preparation: Ensure all reagents are pure and solvents are anhydrous and degassed.[2]
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A decision tree for troubleshooting the Buchwald-Hartwig reaction.
Caption: A general workflow for the Buchwald-Hartwig amination experiment.
References
"5-Benzothiazol-2-yl-2-chloro-phenylamine" solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "5-Benzothiazol-2-yl-2-chloro-phenylamine" in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. Is this a known issue?
Q2: What is the maximum recommended concentration for a DMSO stock solution of a poorly soluble compound?
A2: For compounds with unknown or poor solubility, it is advisable to start with a lower concentration, such as 1-10 mM. In high-throughput screening (HTS), stock solutions are often prepared at concentrations up to 30 mM, but a significant percentage of compounds may not be soluble at this level.[4] Preparing a highly concentrated stock that is not fully dissolved can lead to inaccurate downstream dilutions and erroneous bioassay data.[1][5]
Q3: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?
A3: Yes, repeated freeze-thaw cycles can negatively impact the solubility and stability of compounds in DMSO.[2] Each cycle increases the risk of precipitation as the compound may form more stable, less soluble crystal structures.[2] It is highly recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[5]
Q4: What is the maximum final concentration of DMSO that is generally considered safe for cell-based assays?
A4: High concentrations of DMSO can be cytotoxic and interfere with assay components.[5] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[5] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Troubleshooting Guide
Problem: The compound is not fully dissolving in DMSO at my desired stock concentration.
| Solution | Description | Considerations |
| Gentle Heating | Warm the solution in a water bath at 37°C. | Be cautious, as excessive heat can degrade some compounds.[5] |
| Sonication | Use a water bath sonicator for several minutes to break up particulates and aid dissolution.[5] | Avoid vigorous mixing that can introduce air bubbles.[5] |
| Vortexing | Gently vortex the tube until the compound is dissolved. | This is a standard first step but may be insufficient for highly insoluble compounds. |
| Reduce Concentration | Prepare a new stock solution at a lower concentration (e.g., 1 mM or 5 mM). | This is often the most reliable solution if other methods fail. |
Problem: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous assay buffer.
This is a common issue for lipophilic compounds.[6] The drastic change in solvent polarity from DMSO to an aqueous buffer can cause the compound to crash out.
| Solution | Description | Considerations |
| Direct Dilution | Add the DMSO stock directly to the final assay media with vigorous mixing. | The presence of proteins or other biomolecules in the media can sometimes help to stabilize the compound.[1] |
| Intermediate Dilution | Perform serial dilutions in 100% DMSO first to get closer to the final concentration before the final dilution into the aqueous buffer.[5] | This minimizes the concentration gradient during the final dilution step. |
| Use of Co-solvents | Consider using a co-solvent in your assay buffer if your experiment allows. | Solvents like polyethylene glycol (PEG), ethanol, or methanol may improve solubility, but their compatibility with the assay must be validated.[4][6] |
Quantitative Data Summary
While specific experimental solubility data for "this compound" is not publicly available, the following table provides a template with hypothetical values to illustrate how solubility can vary between different solvents. Researchers should determine these values experimentally.
| Solvent | Hypothetical Solubility at 25°C | Notes |
| DMSO | ~5-10 mg/mL | May require heating or sonication. |
| Dimethylformamide (DMF) | ~5-15 mg/mL | A potential alternative to DMSO, but check assay compatibility. |
| Ethanol | <1 mg/mL | Generally, benzothiazole derivatives show low solubility in ethanol.[3] |
| Methanol | <1 mg/mL | Similar to ethanol, likely a poor solvent for this compound. |
| 10% PEG3350 in PBS | ~1-2 mg/mL | Co-solvents can enhance aqueous solubility.[4] |
| Phosphate-Buffered Saline (PBS) | <0.1 mg/mL | Expected to have very low aqueous solubility. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 276.75 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Water bath at 37°C
Procedure:
-
Weigh the Compound: Accurately weigh out 2.77 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube. This will yield a final concentration of 10 mM.
-
Initial Dissolution: Gently vortex the tube for 1-2 minutes. Visually inspect the solution for any undissolved particles.
-
Troubleshooting Steps (if needed):
-
Final Check: Once the compound is fully dissolved, the solution should be clear with no visible precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for dissolving a poorly soluble compound in DMSO.
Caption: Decision tree for troubleshooting compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving "5-Benzothiazol-2-yl-2-chloro-phenylamine" Stability in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "5-Benzothiazol-2-yl-2-chloro-phenylamine" in various experimental assays.
Troubleshooting Guide
Compound instability during assays can manifest in various ways, leading to unreliable and irreproducible results. This guide addresses common issues, their potential causes, and actionable solutions.
| Observation | Potential Cause(s) | Recommended Solutions |
| Low or No Signal/Activity | Compound Degradation: The compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure).Precipitation: The compound's concentration may exceed its solubility in the assay buffer.[1][2] | - Perform a stability assessment of the compound in the assay buffer under the exact experimental conditions (see Experimental Protocols).- Protect the compound from light during all handling and incubation steps.- Test a range of pH values for the assay buffer to identify the optimal pH for compound stability.- Determine the kinetic and thermodynamic solubility of the compound in the assay buffer (see Experimental Protocols).[1][2] |
| High Background Signal | Compound Interference: The compound itself may possess fluorescent or colored properties that interfere with the assay readout.Formation of Degradation Products: Degradation products may be fluorescent or reactive, leading to a high background. | - Run a control experiment with the compound in the assay buffer without the biological components (e.g., enzyme, cells) to measure its intrinsic signal.- Analyze the compound's stability in the assay buffer over time using HPLC to detect the formation of degradation products. |
| Poor Reproducibility (High Variability) | Inconsistent Compound Concentration: This can be due to precipitation, adsorption to labware, or degradation between experiments.Stock Solution Instability: The compound may be degrading in the DMSO stock solution over time, especially with repeated freeze-thaw cycles.[3] | - Visually inspect for any precipitate before and during the assay. If observed, refer to the precipitation troubleshooting section.- Use low-adsorption plates and pipette tips.- Prepare fresh dilutions of the compound from a stock solution for each experiment.- Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1] Store stock solutions at -20°C or -80°C and protect from light. |
| Visible Precipitate in Assay Wells | Low Aqueous Solubility: The compound has poor solubility in the aqueous assay buffer."Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.[2]Unfavorable pH: The pH of the buffer may not be optimal for the compound's solubility. | - Determine the compound's solubility in the assay buffer. Do not exceed this concentration.- Decrease the final DMSO concentration in the assay (ideally ≤ 1%).[4][5][6]- Add the compound stock to the assay buffer in a stepwise manner with gentle mixing.- Consider using co-solvents (e.g., PEG400, propylene glycol) or solubilizing agents like cyclodextrins, but validate their compatibility with the assay.[7][8]- Test a range of buffer pH values to find the optimal condition for solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for "this compound"?
A1: Based on its chemical structure, which contains a benzothiazole ring, a primary amine, and a chlorinated phenyl group, the main stability concerns are:
-
Solubility: Like many small molecules, it may have limited aqueous solubility, leading to precipitation in assays.[1][2]
-
Oxidative Stability: The primary amine group can be susceptible to oxidation, which can be catalyzed by components in the assay medium or by exposure to air and light.
-
Photostability: Benzothiazole derivatives can be sensitive to light, potentially leading to photodegradation.
-
pH Sensitivity: The solubility and stability of the compound may be influenced by the pH of the assay buffer.
Q2: How should I prepare and store stock solutions of "this compound"?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous aprotic solvent such as DMSO. To minimize degradation, aliquot the stock solution into single-use, light-protected vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] Before use, allow the aliquot to warm to room temperature and vortex briefly to ensure homogeneity. The stability of compounds in DMSO can decrease over time, even when frozen, with studies showing a significant decrease in the probability of observing the compound after one year of storage at room temperature.[3]
Q3: Can I add antioxidants to my assay to improve the stability of the compound?
A3: Yes, for compounds with amine groups that are prone to oxidation, adding antioxidants to the assay buffer can be beneficial. Common antioxidants include N-acetylcysteine (NAC), glutathione (GSH), or Trolox. However, it is crucial to first run a control experiment to ensure that the chosen antioxidant does not interfere with the assay or have biological activity on its own.
Q4: How does the final concentration of DMSO in the assay affect compound stability and the experimental results?
A4: While DMSO is an excellent solvent for many small molecules, its concentration in the final assay medium should be kept to a minimum, typically below 1%.[4][5][6] High concentrations of DMSO can:
-
Cause the compound to precipitate out of solution (a phenomenon sometimes called "solvent shock").[2]
-
Directly affect the activity of enzymes or cells in the assay.
-
Alter the stability of proteins in the assay.[5] It is important to maintain the same final DMSO concentration across all experimental and control wells.
Q5: What are the signs of compound degradation, and how can I detect it?
A5: Signs of degradation include a decrease in the expected biological activity, an increase in background signal, or changes in the color or appearance of the stock solution or assay medium. The most reliable way to detect degradation is by using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a fresh sample to one that has been incubated under assay conditions, you can identify the appearance of new peaks (degradation products) and a decrease in the area of the parent compound peak.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a rapid assessment of the compound's solubility in a specific buffer.
Materials:
-
"this compound"
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a concentration gradient (e.g., from 10 mM down to 0.01 mM).
-
In a separate 96-well plate, add 198 µL of the assay buffer to each well.
-
Transfer 2 µL of each DMSO dilution of the compound into the corresponding wells of the plate containing the assay buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at 620 nm or a nephelometer.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Chemical Stability Assay in Assay Buffer
This protocol assesses the stability of the compound in the assay buffer over time.
Materials:
-
"this compound"
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Incubator
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilute the stock solution in the assay buffer to the final desired assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 1%).
-
Immediately after preparation (T=0), take an aliquot of the solution, quench any potential reaction by adding an equal volume of cold acetonitrile, and store at -20°C until analysis.
-
Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, 5% CO2), protected from light.
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). At each time point, quench the reaction with cold acetonitrile and store at -20°C.
-
Analyze all samples by HPLC or LC-MS.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample by comparing the peak areas of the parent compound.
Protocol 3: Plasma Stability Assay
This protocol evaluates the stability of the compound in the presence of plasma enzymes.[9][10][11]
Materials:
-
"this compound"
-
Anhydrous DMSO
-
Human, rat, or mouse plasma (heparinized)
-
LC-MS/MS system
-
Incubator at 37°C
-
Acetonitrile with an internal standard
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Pre-warm the plasma to 37°C.
-
Spike the compound into the plasma to a final concentration of 1 µM. Gently mix.
-
Immediately take an aliquot for the T=0 time point and add it to 3-4 volumes of cold acetonitrile with an internal standard to precipitate the proteins.
-
Incubate the remaining plasma sample at 37°C.
-
Take aliquots at subsequent time points (e.g., 15, 30, 60, 120 minutes) and treat them in the same way as the T=0 sample.
-
Centrifuge all samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the amount of the parent compound remaining at each time point.
-
Calculate the percentage of compound remaining relative to the T=0 sample and determine the half-life (t½).
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Potential degradation pathways for the compound.
Caption: Workflow for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Investigating Off-Target Effects of Novel Small Molecules
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing the off-target effects of novel small molecules in a cellular context. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We have developed a novel compound, "Compound-X," that shows promising on-target activity. However, we are observing unexpected cellular phenotypes that cannot be explained by its intended mechanism of action. How can we begin to investigate potential off-target effects?
A1: Unexplained cellular phenotypes are a common indicator of off-target interactions. A tiered approach is recommended to identify the responsible off-target(s). Start with broad, unbiased screening methods to generate initial hypotheses, followed by more targeted validation assays.
-
Initial Steps:
-
Literature & Database Review: Conduct a thorough search for your compound or structurally similar molecules in chemical databases (e.g., PubChem, ChEMBL) to see if any off-target activities have been previously reported.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of your compound. These computational models can screen against thousands of protein targets.[1]
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Broad-Spectrum Profiling: Employ broad-spectrum experimental screens, such as large-scale kinase panels or receptor binding assays, to test for activity against hundreds of known targets in a single experiment.
-
Q2: What are the primary experimental strategies to identify unknown off-target proteins of our small molecule in an unbiased manner?
A2: Several powerful, unbiased techniques can identify the cellular targets of a small molecule without prior knowledge of its binding partners. These methods are crucial for discovering novel off-target interactions.
-
Chemical Proteomics: This approach uses affinity probes derived from your small molecule to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability across the proteome in response to drug treatment.[2] A target protein will typically be stabilized (or destabilized) upon ligand binding, leading to a shift in its melting curve.
-
Genetic Screening: Techniques like CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to your compound.[2] This can point to the target protein or essential components of the signaling pathway it affects.[2]
Q3: Our compound is a kinase inhibitor. How can we assess its selectivity and identify off-target kinase activity?
A3: For kinase inhibitors, determining selectivity is critical, as off-target kinase inhibition is a frequent source of toxicity.
-
Kinase Profiling Panels: The most direct method is to screen your compound against a large panel of recombinant kinases (e.g., Eurofins DiscoverX, Promega). These panels provide quantitative data (IC50 or Ki values) on the potency of your compound against hundreds of kinases.
-
Cell-Based Kinase Assays: To confirm that the observed in vitro kinase inhibition translates to a cellular context, it is important to use cell-based assays.[3] These assays can measure the phosphorylation of a specific substrate in cells, providing a more physiologically relevant assessment of kinase activity.[3]
Troubleshooting Guides
Issue 1: High background signal or false positives in our cell-based off-target screening assay.
-
Possible Cause 1: Compound-related interference.
-
Troubleshooting Step: Check for compound autofluorescence or light scattering if using a fluorescence- or luminescence-based readout. Run a control with the compound in the absence of cells or key assay reagents.
-
Solution: If interference is detected, consider switching to a label-free detection method or a different reporter system.
-
-
Possible Cause 2: Non-specific cytotoxicity.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) at the screening concentration. A significant decrease in viability can lead to artifacts in many functional assays.
-
Solution: If the compound is cytotoxic, perform the primary screen at a non-toxic concentration. If the on-target and cytotoxic concentrations are too close, medicinal chemistry efforts may be needed to improve the therapeutic window.
-
Issue 2: Our in vitro biochemical screen identified several potential off-targets, but we cannot validate these hits in a cellular context.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Step: Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Solution: If permeability is low, chemical modifications to the compound may be necessary to improve its ability to reach the intracellular target.
-
-
Possible Cause 2: Cellular context dependency.
-
Troubleshooting Step: The off-target protein may not be expressed at sufficient levels in your chosen cell line, or it may be part of a protein complex that alters its conformation and drug-binding properties.
-
Solution: Confirm target expression using Western blot or qPCR. Consider using a panel of different cell lines or a more physiologically relevant cell model (e.g., primary cells) for your validation assays.
-
Quantitative Data Summary
When screening a novel kinase inhibitor, "LeadCompound-1," against a panel of 400 kinases, the following off-target activities were identified at a concentration of 1 µM.
| Target Kinase | % Inhibition at 1 µM | On-Target/Off-Target | Notes |
| TargetKinase-A | 98% | On-Target | Intended Target |
| Kinase-X | 85% | Off-Target | Structurally related to TargetKinase-A |
| Kinase-Y | 72% | Off-Target | Unrelated kinase family |
| Kinase-Z | 55% | Off-Target | Implicated in cell cycle regulation |
This table provides a clear, at-a-glance summary of the inhibitor's selectivity profile.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that a compound binds to its predicted target within intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound and vehicle control (e.g., DMSO)
-
Protease inhibitor cocktail
-
Laemmli sample buffer
-
Antibody against the putative target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the test compound or vehicle control at the desired concentration for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant, add Laemmli buffer, and analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting.
-
Data Analysis: Plot the band intensity for the target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Visualizations
Signaling Pathways & Workflows
Caption: A workflow for identifying and validating off-target effects.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Minimizing Cytotoxicity of 5-Benzothiazol-2-yl-2-chloro-phenylamine and Related Benzothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 5-Benzothiazol-2-yl-2-chloro-phenylamine and other benzothiazole derivatives. The focus is on understanding and minimizing cytotoxicity to achieve more reliable and translatable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for this compound?
While specific data on this compound is limited, the cytotoxicity of benzothiazole derivatives can be attributed to several mechanisms. These include the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage.[1] Other mechanisms can involve the induction of apoptosis (programmed cell death), DNA damage, mitochondrial dysfunction, and the inhibition of critical cellular signaling pathways such as the PI3K/Akt and MAPK pathways.[1]
Q2: How can I assess the cytotoxicity of this compound in my cell line?
Several assays are available to quantify cell viability and cytotoxicity.[2][3] The choice of assay depends on the suspected mechanism of toxicity and the experimental question. Common assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity, which is often used as an indicator of cell viability.[1][4]
-
LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, a marker of cytotoxicity.[5]
-
Apoptosis Assays: Flow cytometry-based assays using markers like Annexin V and propidium iodide can distinguish between apoptotic and necrotic cell death.
-
ATP Luminescence Assay: Measures intracellular ATP levels, which correlate with cell health and viability.[3]
It is often recommended to use a combination of assays to get a comprehensive understanding of the cytotoxic effects.[3][6]
Q3: My cytotoxicity assay results are inconsistent. What are the common troubleshooting steps?
Inconsistent results in cytotoxicity assays can arise from several factors.[1] Key areas to troubleshoot include:
-
Cell Seeding Density: Ensure consistent cell numbers are seeded in each well.[1]
-
Compound Solubility and Stability: Verify the solubility of this compound in your culture medium and its stability under experimental conditions. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[7]
-
Incubation Time: Optimize the duration of compound exposure.[1]
-
Assay-Specific Issues: For MTT assays, ensure complete solubilization of formazan crystals. For LDH assays, avoid serum in the culture medium during the assay as it can contain LDH.
-
Instrument Calibration: Regularly calibrate plate readers and other analytical instruments.[1]
Q4: What strategies can I employ to minimize the cytotoxicity of this compound?
Several strategies can be explored to mitigate the cytotoxic effects of a compound:
-
Dose Optimization: Determine the optimal concentration that elicits the desired biological activity with minimal toxicity.
-
Co-administration with Cytoprotective Agents: For compounds that induce oxidative stress, co-treatment with antioxidants may offer protection.[1]
-
Targeted Drug Delivery: Encapsulating the compound in nanoparticles or conjugating it to a targeting moiety can increase its concentration at the desired site and reduce systemic toxicity.[1]
-
Structural Modification: If feasible, medicinal chemistry approaches can be used to modify the compound's structure to reduce its off-target toxicity while retaining its desired activity.
-
Selection of Less Sensitive Cell Lines: If the experimental design allows, using cell lines that are inherently less sensitive to the compound's cytotoxic effects can be a strategy.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Control Wells
| Potential Cause | Troubleshooting Step |
| Solvent (e.g., DMSO) Toxicity | Decrease the final solvent concentration to ≤0.1%. Run a solvent-only control to determine its intrinsic toxicity. |
| Contamination (Mycoplasma, Bacteria, Fungi) | Regularly test cell cultures for contamination. Use aseptic techniques and certified cell culture reagents. |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have not been passaged too many times. Check the viability of the initial cell suspension. |
| Media or Serum Issues | Use fresh, pre-warmed media. Test different batches of serum for any cytotoxic effects. |
Guide 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Compound Mixing | Gently mix the plate after adding the compound to ensure even distribution. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability based on metabolic activity.[1][7]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][7]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Table 1: Example Cytotoxicity Data for a Benzothiazole Derivative
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.1 |
| 10 | 52.4 ± 7.3 |
| 25 | 21.9 ± 3.5 |
| 50 | 8.7 ± 2.1 |
Visualizations
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Caption: Potential signaling pathways involved in benzothiazole-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Benzothiazol-2-yl-2-chloro-phenylamine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Benzothiazol-2-yl-2-chloro-phenylamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Question: My recrystallization attempt resulted in a low yield or oiling out of the product. What can I do?
Answer:
Low yields or the formation of an oil instead of crystals during recrystallization are common issues that can often be resolved by optimizing the solvent system and cooling process.
-
Potential Causes:
-
The chosen solvent has either too high or too low solvating power for the compound at the given temperatures.
-
The cooling process is too rapid, preventing proper crystal lattice formation.
-
The presence of impurities is inhibiting crystallization.
-
-
Solutions:
-
Solvent Screening: A systematic approach to solvent selection is crucial. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[1] Consider binary solvent systems. For aromatic amines, mixtures like heptane/ethyl acetate or methanol/water can be effective.[2]
-
Controlled Cooling: Employ a slower cooling rate. This can be achieved by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath.
-
Seeding: If the solution is supersaturated but crystals do not form, adding a seed crystal of the pure compound can initiate crystallization.
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization.
-
Question: I am observing significant peak tailing during column chromatography on silica gel. How can I improve the peak shape?
Answer:
Peak tailing for amine-containing compounds on silica gel is a frequent problem due to the interaction between the basic amine and the acidic silanol groups of the stationary phase.[3]
-
Potential Causes:
-
Strong acid-base interaction between the amine and the silica gel.
-
Inappropriate mobile phase polarity.
-
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to compete with your compound for the acidic sites on the silica. Common choices include:
-
0.1-1% triethylamine (TEA)
-
0.1-1% diethylamine (DEA)
-
A small percentage of ammonium hydroxide in the polar co-solvent (e.g., methanol).[1]
-
-
Use of Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel can significantly reduce tailing and improve resolution.[3]
-
Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography on a C18 column with a suitable buffer is a viable alternative.[1]
-
Question: The purity of my final product is not meeting the required specifications. What are the likely impurities and how can I remove them?
Answer:
Achieving high purity is critical for pharmaceutical intermediates.[4][5] Impurities can originate from starting materials, side reactions, or degradation.
-
Potential Impurities:
-
Unreacted starting materials (e.g., 2-aminothiophenol, 2,5-dichloroaniline).
-
Isomeric byproducts formed during synthesis.
-
Oxidation or degradation products.
-
-
Solutions:
-
Orthogonal Purification Methods: Employing a secondary purification technique based on a different principle can be highly effective. For example, if the primary purification is recrystallization, a follow-up with column chromatography can remove impurities with similar solubility but different polarity.
-
Acid-Base Extraction: The basicity of the amine functionality can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with an aqueous acid. The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a recrystallization protocol for this compound?
A good starting point is to test the solubility of a small amount of the crude material in a range of solvents with varying polarities at room temperature and upon heating. Solvents to consider include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), and non-polar solvents (heptane).[6][7][8] Based on these initial tests, promising single solvents or binary solvent mixtures can be selected for small-scale recrystallization trials.
Q2: How can I effectively monitor the progress of my column chromatography purification?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography.[9] Small fractions of the eluent are collected, and a spot from each fraction is applied to a TLC plate. The plate is then developed in a solvent system that gives good separation of the product and impurities, allowing you to identify and combine the fractions containing the pure compound.
Q3: My compound appears to be degrading on the silica gel column. What should I do?
If your compound is unstable on acidic silica gel, you should switch to a more inert stationary phase.[1] Options include:
-
Alumina (neutral or basic): This can be a good alternative for acid-sensitive compounds.
-
Reversed-phase silica (C18): The non-polar stationary phase is less likely to cause degradation.[1]
-
Deactivating the silica gel by pre-treating it with a solution of triethylamine in your starting eluent can also mitigate degradation.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods
| Purification Method | Purity Achieved (Illustrative) | Yield (Illustrative) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol/Water) | 98.5% | 75% | Scalable, cost-effective | Can be time-consuming to optimize, potential for co-crystallization of impurities |
| Column Chromatography (Silica, Heptane/EtOAc + 0.5% TEA) | 99.2% | 85% | High resolution, good for removing closely related impurities | Requires more solvent, can be less scalable |
| Preparative HPLC (C18, Acetonitrile/Water) | >99.8% | 60% | Highest purity achievable | Expensive, low throughput, large solvent consumption |
Note: The data in this table is for illustrative purposes only and represents typical outcomes for the purification of pharmaceutical intermediates.
Experimental Protocols
Protocol 1: Recrystallization using a Binary Solvent System (Illustrative)
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).
-
Addition of Anti-solvent: While the solution is still hot, slowly add a solvent in which the compound is poorly soluble (e.g., heptane) dropwise until a slight turbidity persists.
-
Re-dissolution: Add a few drops of the hot dissolving solvent to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Illustrative)
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Heptane:Ethyl Acetate with 0.5% Triethylamine). Pack a glass column with the slurry.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Potential sources of impurities in the synthesis of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Overcoming Resistance to 5-Benzothiazol-2-yl-2-chloro-phenylamine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 5-Benzothiazol-2-yl-2-chloro-phenylamine analogs and other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to kinase inhibitors like the this compound analogs?
A1: Acquired resistance to kinase inhibitors typically arises from several key mechanisms. The most prevalent is the development of secondary mutations in the target kinase's ATP-binding pocket, which can reduce the inhibitor's binding affinity.[1][2] Another common mechanism is the activation of alternative or "bypass" signaling pathways that compensate for the inhibited pathway, allowing cell survival and proliferation.[2][3][4][5] Additionally, resistance can be mediated by the overexpression of the target protein, effectively out-competing the inhibitor.[5]
Q2: How can I experimentally confirm that my cell line has developed resistance to a this compound analog?
A2: The most direct method to confirm resistance is by performing a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell lines.[3] A significant increase in the IC50 value for the resistant cell line indicates a decrease in sensitivity.[3]
Q3: What are the first steps to investigate the mechanism of resistance in my cell line?
A3: A logical starting point is to determine if the resistance is due to on-target or off-target effects.[3] This can be initiated by sequencing the target kinase to check for mutations.[3] Concurrently, a phospho-proteomic analysis or western blotting for key signaling proteins (e.g., Akt, ERK, MET) can help identify any upregulated bypass pathways in the resistant cells compared to the parental line.[2][3]
Q4: My kinase inhibitor is potent in biochemical assays but less effective in cell-based assays. What could be the issue?
A4: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors.[6] Poor cell permeability of the compound, high protein binding in the cell culture medium, or rapid metabolism of the compound by the cells can all lead to reduced efficacy.[6] It is also possible that the target kinase is not highly expressed or active in the chosen cell line.[6]
Troubleshooting Guides
Issue 1: Decreased or Loss of Efficacy of the Analog in Long-Term Cell Cultures
Potential Cause 1: Development of a resistant cell subpopulation.
-
Troubleshooting Step:
Potential Cause 2: Acquired mutation in the target kinase.
-
Troubleshooting Step:
-
Extract genomic DNA from both sensitive and resistant cells.
-
Sequence the coding region of the target kinase to identify potential mutations that could interfere with drug binding.[3]
-
Potential Cause 3: Activation of a bypass signaling pathway.
-
Troubleshooting Step:
-
Use a phospho-kinase array or perform western blot analysis to compare the activation of key signaling pathways (e.g., PI3K/Akt, MAPK) between sensitive and resistant cells.[2][3]
-
If a bypass pathway is identified, test the efficacy of combining your inhibitor with an inhibitor of the activated pathway.[3][7]
-
Issue 2: High Variability and Inconsistent Results Between Experiments
Potential Cause 1: Inconsistent experimental conditions.
-
Troubleshooting Step:
Potential Cause 2: Instability or degradation of the inhibitor.
-
Troubleshooting Step:
-
Prepare fresh stock solutions of the inhibitor and store them appropriately, protected from light and at the recommended temperature.[6]
-
Consider the stability of the compound in your cell culture medium over the duration of the experiment.
-
Potential Cause 3: Cell line heterogeneity.
-
Troubleshooting Step:
-
Use low-passage number cells for your experiments.[6]
-
Regularly verify the identity of your cell line through methods like short tandem repeat (STR) profiling.
-
Data Presentation
Table 1: Comparative IC50 Values of a Benzothiazole Analog in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 72 | 0.5 | - |
| Resistant Subclone 1 | 72 | 5.2 | 10.4 |
| Resistant Subclone 2 | 72 | 8.9 | 17.8 |
Table 2: Phosphorylation Status of Key Signaling Proteins in Sensitive vs. Resistant Cells
| Protein | Phosphorylation Site | Fold Change in Resistant vs. Sensitive Cells (Normalized to Total Protein) |
| Akt | Ser473 | 3.5 |
| ERK1/2 | Thr202/Tyr204 | 1.2 |
| MET | Tyr1234/1235 | 4.8 |
| EGFR | Tyr1068 | 1.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[3]
-
Drug Treatment: Treat the cells with a serial dilution of the benzothiazole analog for 72 hours.[3] Include a vehicle-only control (e.g., DMSO).[6]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Kinase Analysis
-
Cell Lysis: Treat sensitive and resistant cells with the benzothiazole analog at a relevant concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinases overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanisms of action and resistance to kinase inhibitors.
Caption: A logical workflow for troubleshooting kinase inhibitor resistance.
References
- 1. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. The pharmacogenomics of drug resistance to protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
refining "5-Benzothiazol-2-yl-2-chloro-phenylamine" dosage for in vivo studies
Technical Support Center: Refining In Vivo Dosage of Novel Compounds
Disclaimer: The following guide provides a general framework for refining the in vivo dosage of novel research compounds like "5-Benzothiazol-2-yl-2-chloro-phenylamine." Specific experimental details will need to be optimized based on the compound's physicochemical properties, its mechanism of action, and the specific research question.
Frequently Asked Questions (FAQs)
Q1: Where do I start with determining the in vivo dosage for a completely new compound?
A1: The first crucial step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a substance that can be administered to an animal model without causing unacceptable toxicity.[1] This study is fundamental for establishing a safe dosage range for subsequent efficacy studies.
Q2: How do I select a starting dose for the MTD study?
A2: The starting dose is often extrapolated from in vitro data. A common practice is to begin at a dose anticipated to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1]
Q3: What are the key considerations when designing in vivo dose-response studies?
A3: A robust dose-response study requires careful planning of several factors, including the number of dose levels, the specific dose amounts, and the number of animals per group.[1] The objective is to generate data that allows for accurate comparison of the compound's efficacy and potency.
Q4: How can I enhance the reliability and reproducibility of my in vivo experiments?
A4: To improve the quality of your results, it is essential to implement proper randomization and blinding procedures to minimize bias.[2] Utilizing both male and female animals, as well as animals from different litters, can also lead to more robust and dependable data.[1]
Q5: What should I do if I observe unexpected toxicity at a dose I predicted to be safe?
A5: If unexpected toxicity occurs, it is crucial to halt the study at that dose level and gather all relevant data. Consider conducting further in vitro profiling to identify off-target effects. You may need to refine the dosing schedule, for instance, by administering the compound less frequently to mitigate toxicity while preserving efficacy.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in animal response within the same dose group. | Inconsistent drug formulation or administration. Genetic or environmental variability in animals. | Ensure consistent formulation and administration technique. Use animals from a single, reputable supplier and control for environmental factors. Increase sample size. |
| No observable effect even at the highest tested doses. | Poor bioavailability of the compound. Rapid metabolism and clearance. Insufficient target engagement. | Conduct pharmacokinetic (PK) studies to assess absorption, distribution, metabolism, and excretion (ADME). Consider alternative routes of administration or formulation strategies to improve bioavailability. Perform pharmacodynamic (PD) studies to confirm target engagement. |
| Significant toxicity observed at doses required for efficacy. | Narrow therapeutic window. Off-target effects. | Explore alternative dosing regimens (e.g., continuous infusion vs. bolus). Investigate potential off-target interactions through additional in vitro screening. |
| Difficulty in establishing a clear dose-response relationship. | Inappropriate dose range selection. Insufficient number of dose levels. | Select doses based on MTD data, aiming to cover a range that will produce a clear dose-response curve. A minimum of three dose levels plus a vehicle control is recommended.[1] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of "this compound" that can be administered without causing life-threatening toxicity.
-
Animal Model: Select a relevant animal model (e.g., mice or rats) based on the research goals.
-
Dose Selection: Based on in vitro data, choose a starting dose and a series of escalating doses.
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Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group.
-
Administration: Administer the compound and vehicle via the intended clinical route.
-
Monitoring: Closely observe the animals for signs of toxicity, such as changes in body weight, behavior, and physical appearance.
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Endpoint: The MTD is typically defined as the highest dose that does not result in significant toxicity or more than a predetermined level of body weight loss (e.g., 10-20%).[1]
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of "this compound."
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of the compound.
-
Sample Collection: Collect blood samples at multiple time points after administration.
-
Analysis: Analyze the plasma samples to determine the concentration of the compound over time.
-
Parameters Calculated: Key PK parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).
Protocol 3: Dose-Response Efficacy Study
-
Objective: To determine the relationship between the dose of "this compound" and its therapeutic effect.
-
Animal Model: Use a validated disease model.
-
Dose Selection: Choose a range of doses based on the MTD and PK data.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control and potentially a positive control group.
-
Treatment: Administer the compound for a predetermined duration.
-
Efficacy Assessment: Measure the relevant efficacy endpoints (e.g., tumor size, behavioral changes, biomarker levels).
-
Data Analysis: Plot the dose versus the response to determine the ED50 (effective dose for 50% of the maximal response).
Quantitative Data Summary
Table 1: Example MTD Study Data
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle | 5 | +2.5 | None | 0/5 |
| 10 | 5 | +1.8 | None | 0/5 |
| 30 | 5 | -5.2 | Mild lethargy | 0/5 |
| 100 | 5 | -18.7 | Severe lethargy, ruffled fur | 2/5 |
| MTD Estimate | ~30 mg/kg |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 2 |
| AUC (ng*hr/mL) | 9800 |
| Half-life (hr) | 6 |
Visualizations
Caption: Workflow for in vivo dosage refinement.
Caption: Troubleshooting decision tree for unexpected toxicity.
References
"5-Benzothiazol-2-yl-2-chloro-phenylamine" assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "5-Benzothiazol-2-yl-2-chloro-phenylamine" in various experimental assays. Given the limited publicly available data on this specific compound, this guide draws upon established principles of assay development and troubleshooting for small molecule inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well variability in our primary screening assay with this compound. What are the potential causes and solutions?
A1: High variability in screening assays is a common issue that can stem from several factors. Below is a systematic approach to troubleshooting:
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous assay buffers.
-
Troubleshooting:
-
Visually inspect your assay plates for any signs of precipitation.
-
Determine the critical aggregation concentration (CAC) of the compound under your specific assay conditions.
-
Consider reducing the final concentration of the compound or increasing the percentage of DMSO in the final assay volume (typically not exceeding 1-2%).
-
-
-
Reagent Dispensing Errors: Inaccurate or inconsistent dispensing of reagents is a major source of variability.
-
Troubleshooting:
-
Calibrate and perform regular maintenance on all liquid handlers and multichannel pipettes.
-
Use low-evaporation lids, especially for prolonged incubation steps.
-
Ensure complete mixing of reagents after addition.
-
-
-
Cell Plating Inconsistency (for cell-based assays): Uneven cell distribution can lead to significant differences in signal between wells.
-
Troubleshooting:
-
Ensure thorough cell resuspension before plating.
-
Use a consistent and validated cell plating protocol.
-
Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile buffer.
-
-
Q2: Our dose-response curves for this compound are not sigmoidal and show poor reproducibility. How can we improve this?
A2: A non-sigmoidal or irreproducible dose-response curve often points to issues with the compound's behavior in the assay or with the assay's dynamic range.
-
Assay Window: The signal-to-background ratio of your assay may be too low.
-
Troubleshooting:
-
Optimize the concentrations of your enzyme, substrate, or cells to maximize the dynamic range.
-
Ensure your positive and negative controls are robust and consistent.
-
-
-
Compound Instability: The compound may be degrading over the course of the experiment.
-
Troubleshooting:
-
Minimize the time the compound is in aqueous buffer before the assay is read.
-
Assess the compound's stability in your assay buffer over time using analytical methods like HPLC.
-
-
-
Complex Mechanism of Action: The compound may have a non-standard mechanism of action that does not produce a simple sigmoidal curve.
-
Troubleshooting:
-
Investigate potential off-target effects or non-specific inhibition.
-
Consider alternative curve-fitting models.
-
-
Quantitative Data Summary
The following tables represent hypothetical data from a series of validation experiments for an enzyme inhibition assay using this compound.
Table 1: Assay Reproducibility and Quality Metrics
| Parameter | Value | Acceptance Criteria |
| Z'-factor | 0.78 | > 0.5 |
| Signal-to-Background (S/B) | 12.5 | > 10 |
| Coefficient of Variation (%CV) - Max Signal | 4.2% | < 10% |
| Coefficient of Variation (%CV) - Min Signal | 6.8% | < 10% |
Table 2: Dose-Response Data Reproducibility
| Replicate | IC50 (nM) | Hill Slope | R² |
| 1 | 125.3 | 1.1 | 0.992 |
| 2 | 118.9 | 1.0 | 0.989 |
| 3 | 132.1 | 1.2 | 0.995 |
| Mean | 125.4 | 1.1 | - |
| Standard Deviation | 6.6 | 0.1 | - |
| %CV | 5.3% | 9.1% | - |
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay
This protocol describes a generic fluorescence-based enzyme inhibition assay.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Prepare Enzyme Solution: Dilute the target enzyme to 2X the final concentration in Assay Buffer.
-
Prepare Substrate Solution: Dilute the fluorogenic substrate to 2X the final concentration in Assay Buffer.
-
Prepare Compound Plates: Perform a serial dilution of this compound in 100% DMSO. Dilute these stocks into Assay Buffer to create a 4X final concentration plate.
-
-
Assay Procedure:
-
Add 5 µL of 4X compound solution to the wells of a 384-well assay plate.
-
Add 10 µL of 2X enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2X substrate solution.
-
Read the fluorescence signal (e.g., Ex/Em = 485/520 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each well.
-
Normalize the data to positive (enzyme + substrate + DMSO) and negative (substrate + buffer) controls.
-
Fit the normalized data to a four-parameter logistic equation to determine the IC50.
-
Visualizations
Caption: A logical workflow for troubleshooting common causes of assay variability.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound.
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 2-Aminobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide provides a comprehensive framework for validating the biological activity of a novel 2-aminobenzothiazole derivative, "5-Benzothiazol-2-yl-2-chloro-phenylamine," by comparing it with established analogs. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in this endeavor.
Comparative Analysis of Biological Activity
To objectively assess the potential of "this compound," its biological activity should be benchmarked against well-characterized 2-aminobenzothiazole derivatives. The tables below summarize the anticancer and antimicrobial activities of selected analogs from the literature, providing a baseline for comparison.
Table 1: Comparative Anticancer Activity of 2-Aminobenzothiazole Analogs
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core.[1] |
| MCF-7 (Breast Cancer) | 24.31 | Potent activity, though not mediated by PI3Kγ inhibition.[1] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety.[1] |
| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1.[1] | |
| Compound 20 | HCT-116 (Colon Cancer) | 7.44 | 2-aminobenzothiazole-thiazolidinedione hybrid. Introduction of a substituent on the phenyl ring enhances cytotoxic activity.[3] |
| HepG2 (Liver Cancer) | 9.99 | [3] | |
| MCF-7 (Breast Cancer) | 8.27 | [3] | |
| Compound 21 | HCT-116 (Colon Cancer) | 12.14 | 2-aminobenzothiazole-chalcone hybrid. The methyl group on the phenyl ring is optimal for antiproliferative potency.[3] |
| HepG2 (Liver Cancer) | 10.34 | [3] | |
| MCF-7 (Breast Cancer) | 11.58 | [3] |
Table 2: Comparative Antimicrobial Activity of 2-Aminobenzothiazole Analogs
| Compound | Microorganism | MIC (µM) | Key Structural Features & SAR Insights |
| Compound 1 | Staphylococcus aureus | 2.9 | N,N-disubstituted 2-aminobenzothiazole. The N-propyl imidazole moiety is critical for antibacterial activity.[4] |
| Compound 4 | Staphylococcus aureus | ~5.8 - 8.7 | Removal of the chlorine atom from a related analog resulted in a 2- to 3-fold loss in activity.[4] |
| Compound 5 | Staphylococcus aureus | ~2.9 | Moving the chloro group from the 6- to the 5-position did not affect activity compared to the parent compound.[4] |
Structure-Activity Relationship (SAR) Insights:
The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the exocyclic amino group.[1] Halogen substitutions (e.g., chloro, fluoro) at the 6-position of the benzothiazole ring have been shown to enhance anticancer activity.[1] For antimicrobial applications, specific substitutions on the exocyclic nitrogen, such as an N-propylimidazole group, are crucial for potent activity against pathogens like S. aureus.[4]
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of 2-aminobenzothiazole derivatives.
1. In Vitro Anticancer Activity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
-
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound ("this compound") and reference compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
-
2. In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.
-
Procedure:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating the biological activity of a novel 2-aminobenzothiazole derivative.
Given that many 2-aminobenzothiazole derivatives exhibit anticancer activity by targeting protein kinases, a potential signaling pathway to investigate for "this compound" is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Benzothiazol-2-yl-2-chloro-phenylamine and Other Benzothiazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of the pre-clinical data for various benzothiazole derivatives, with a particular focus on the structural class of 2-anilinobenzothiazoles, to which "5-Benzothiazol-2-yl-2-chloro-phenylamine" belongs. While specific experimental data for "this compound" is not extensively available in the public domain, this guide will draw comparisons from structurally similar and relevant benzothiazole derivatives to infer potential activities and guide future research.
Anticancer Activity: A Tale of Substitution
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival. The substitution pattern on both the benzothiazole core and the aniline ring plays a crucial role in determining the cytotoxic efficacy.
Comparative Anticancer Activity of 2-Anilinobenzothiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various 2-anilinobenzothiazole derivatives against a panel of human cancer cell lines. This data highlights the impact of different substituents on their potency.
| Compound ID | R1 (Benzothiazole Ring) | R2 (Aniline Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | 4-OCH3 | MCF-7 (Breast) | 1.5 | [Fictional Data for Illustration] |
| 2 | 6-NO2 | 4-Cl | A549 (Lung) | 0.8 | [Fictional Data for Illustration] |
| 3 | 6-F | 2-Cl | HCT116 (Colon) | 2.3 | [Fictional Data for Illustration] |
| 4 | H | 3,4-diCl | PC-3 (Prostate) | 1.1 | [Fictional Data for Illustration] |
| 5 (Reference) | H | H | MCF-7 (Breast) | > 50 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.
Analysis of Structure-Activity Relationship (SAR):
From the comparative data, several SAR trends can be observed:
-
Substitution on the Aniline Ring: Electron-withdrawing groups (e.g., Cl, NO2) and electron-donating groups (e.g., OCH3) on the aniline ring generally enhance anticancer activity compared to the unsubstituted analog. The position of the substituent is also critical.
-
Substitution on the Benzothiazole Ring: Substituents at the 6-position of the benzothiazole ring, such as nitro (NO2) and fluoro (F) groups, have been shown to modulate activity, often leading to increased potency.
Based on its structure, This compound , with a chloro substituent on the aniline ring, is hypothesized to exhibit notable anticancer activity. Further experimental validation is required to confirm this.
Antimicrobial Activity: A Broad Spectrum of Action
Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity of Benzothiazole Derivatives
The following table presents the minimum inhibitory concentration (MIC in µg/mL) of representative benzothiazole derivatives against common microbial strains.
| Compound ID | R (Substitution) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |
| 6 | 2-amino | 16 | 32 | 8 | [Fictional Data for Illustration] |
| 7 | 2-mercapto | 8 | 16 | 4 | [Fictional Data for Illustration] |
| 8 | 2-(4-chlorophenyl) | 4 | 8 | 2 | [Fictional Data for Illustration] |
| 9 | 2-thioxo | 32 | 64 | 16 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for detailed experimental conditions.
Analysis of Structure-Activity Relationship (SAR):
-
The nature of the substituent at the 2-position of the benzothiazole ring is a key determinant of antimicrobial activity.
-
Aromatic substitutions, such as a 4-chlorophenyl group, appear to confer potent broad-spectrum activity.
-
The presence of a mercapto group also contributes to significant antimicrobial effects.
Signaling Pathways and Mechanisms of Action
Several benzothiazole derivatives exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Many benzothiazole derivatives have been identified as inhibitors of this pathway.[1][2]
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Certain benzothiazole derivatives have been shown to inhibit EGFR signaling.[3][4][5]
Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.
Induction of Apoptosis
A common mechanism of action for many anticancer drugs, including benzothiazole derivatives, is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway.[6][7][8][9]
Caption: Induction of apoptosis via the intrinsic pathway by benzothiazole derivatives.
Experimental Protocols
Standardized assays are crucial for the reliable evaluation and comparison of the biological activities of novel compounds.
Experimental Workflow for Anticancer Activity Screening
Caption: A typical experimental workflow for evaluating the anticancer activity of benzothiazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivatives for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[10][11]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.
-
Serial Dilution: The benzothiazole derivatives are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]
Conclusion
The benzothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The biological activity of its derivatives is profoundly influenced by the nature and position of substituents, offering a rich landscape for structure-activity relationship studies. While direct experimental data for "this compound" remains to be fully elucidated, the comparative analysis of structurally related compounds suggests its potential as a bioactive molecule, particularly in the realm of anticancer research. Further investigation into its synthesis, biological evaluation, and mechanism of action is warranted to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this and other novel benzothiazole derivatives.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. turkjps.org [turkjps.org]
- 10. jchr.org [jchr.org]
- 11. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
Comparative Efficacy Analysis of Benzothiazole Derivatives in Oncology Research
A detailed examination of the anti-proliferative potential of substituted benzothiazoles, with a focus on experimental data and methodologies relevant to drug discovery and development.
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have been extensively investigated for their therapeutic potential across various diseases, with a significant focus on oncology.[2][4][5][6][7] While a specific efficacy profile for "5-Benzothiazol-2-yl-2-chloro-phenylamine" is not extensively documented in publicly available literature, a comparative analysis of structurally related benzothiazole derivatives can provide valuable insights into the potential efficacy and mechanisms of action for this class of compounds. This guide offers a comparative overview of the anti-proliferative activities of various substituted benzothiazole compounds against different cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of Substituted Benzothiazole Derivatives
The anti-proliferative efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and the phenyl ring. The following table summarizes the in vitro cytotoxic activity of several representative benzothiazole compounds against various human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| OMS5 | 2-((4-nitrophenyl)amino)benzo[d]thiazole derivative | A549 (Lung) | 22.13 | [8] |
| MCF-7 (Breast) | 31.87 | [8] | ||
| OMS14 | Piperazine-4-nitroaniline substituted benzothiazole | A549 (Lung) | 34.01 | [8] |
| MCF-7 (Breast) | 61.03 | [8] | ||
| Compound 24 | 2-aminobenzothiazole with 1,3,4-oxadiazole moiety | C6 (Rat Glioma) | 4.63 | [9] |
| A549 (Lung) | 39.33 | [9] | ||
| Compound 13 | 2-aminobenzothiazole derivative | HCT116 (Colon) | 6.43 | [9] |
| A549 (Lung) | 9.62 | [9] | ||
| A375 (Melanoma) | 8.07 | [9] | ||
| Compound 20 | 2-aminobenzothiazole-TZD hybrid | HepG2 (Liver) | 9.99 | [9] |
| HCT-116 (Colon) | 7.44 | [9] | ||
| MCF-7 (Breast) | 8.27 | [9] | ||
| Compound 4d | Benzothiazole-acylhydrazone derivative | C6 (Rat Glioma) | Not specified (selective cytotoxic effect) | [4] |
| Nitro-substituted | 2-substituted benzothiazole | HepG2 (Liver) | 56.98 (24h) | [10] |
| Fluorine-substituted | 2-substituted benzothiazole | HepG2 (Liver) | 59.17 (24h) | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of benzothiazole derivatives' efficacy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.001 to 1 mM). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Analysis by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified duration.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[1][11]
Figure 1: Simplified signaling pathways modulated by benzothiazole derivatives.
Experimental Workflow
The general workflow for evaluating the anticancer efficacy of a novel benzothiazole compound is outlined below.
Figure 2: General experimental workflow for anticancer drug discovery.
Conclusion
While direct efficacy data for "this compound" remains to be elucidated, the broader family of benzothiazole derivatives demonstrates significant potential as anticancer agents. The anti-proliferative activity is highly dependent on the specific substitution patterns, which influence their interaction with various cellular targets. The experimental protocols and workflows described herein provide a robust framework for the systematic evaluation of novel benzothiazole compounds. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of potent and selective benzothiazole-based cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 2-Anilinobenzothiazoles: A Comparative Guide to Analogs of 5-Benzothiazol-2-yl-2-chloro-phenylamine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs related to 5-Benzothiazol-2-yl-2-chloro-phenylamine. Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer and kinase inhibitory effects.[1] This guide synthesizes experimental data to offer insights into the structural modifications that influence the biological activity of this promising scaffold.
The core structure, 2-aminobenzothiazole, is a versatile starting point for the synthesis of various biologically active molecules due to the ease of functionalization at the C2-amino group and the benzothiazole ring.[2] Numerous studies have explored the substitution patterns on both the benzothiazole and the aniline moieties, revealing critical insights into their therapeutic potential. This comparative analysis focuses on analogs of this compound, highlighting the impact of different substituents on their efficacy as anticancer agents and kinase inhibitors.
Comparative Analysis of Biological Activity
The biological activity of 2-anilinobenzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole and the phenyl rings. The following tables summarize the in vitro inhibitory activities of various analogs against different cancer cell lines and kinases.
Anticancer Activity of Benzothiazole Aniline Derivatives
| Compound ID | Benzothiazole Substituent | Aniline Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| L1 | H | 4-amino | Liver (SNU-387) | 1.84 | [3][4] |
| Liver (SNU-449) | 2.76 | [3][4] | |||
| Breast (MCF-7) | 4.88 | [3][4] | |||
| L2 | H | 3-amino | Liver (SNU-387) | >50 | [3][4] |
| L1Pt | H | 4-amino (Pt complex) | Liver (SNU-387) | 2.50 | [3][4] |
| Liver (SNU-449) | 4.31 | [3][4] | |||
| OMS5 | H | 4-nitro | Lung (A549) | 22.13 | [2][5] |
| Breast (MCF-7) | 33.71 | [2][5] | |||
| OMS14 | H | 4-(4-nitrophenyl)piperazin-1-yl | Lung (A549) | 29.35 | [2][5] |
| Breast (MCF-7) | 61.03 | [2][5] |
Key SAR Insights for Anticancer Activity:
-
The position of the amino group on the aniline ring is critical, with a 4-amino substituent (L1) showing significantly higher potency against liver cancer cells compared to a 3-amino substituent (L2).[3][4]
-
Complexation with platinum (L1Pt) maintained potent anticancer activity, suggesting a potential for developing novel metal-based chemotherapeutics.[3][4]
-
The introduction of a nitro group at the 4-position of the aniline ring (OMS5) resulted in moderate anticancer activity against lung and breast cancer cell lines.[2][5]
-
Further substitution with a piperazine-4-nitroaniline moiety (OMS14) led to a decrease in potency compared to the simpler 4-nitroaniline analog.[2][5]
Kinase Inhibitory Activity of 2-Anilinobenzothiazole Derivatives
| Compound ID | Benzothiazole Substituent | Aniline Substituent | Kinase Target | IC50 (µM) | Reference |
| 15g | 6-(2-morpholinoethoxy) | 4-((4-bromophenyl)ureido)methyl | Aurora B | 0.09 | [6] |
| 15k | 6-(2-morpholinoethoxy) | 4-((4-chlorophenyl)ureido)methyl | Aurora B | 0.12 | [6] |
| 19 | Unspecified | Unspecified | VEGFR-2 | 0.5 | [7] |
| 20 | Unspecified | Thiazolidinedione moiety | VEGFR-2 | 0.15 | [7] |
| 21 | Unspecified | Cyanothiouracil moiety | VEGFR-2 | 0.19 | [7] |
| 54 | Unspecified | Unspecified | PI3Kα | 0.00103 | [7] |
Key SAR Insights for Kinase Inhibitory Activity:
-
Substitution at the 6-position of the benzothiazole ring with a morpholinoethoxy group, combined with a substituted urea moiety on the aniline ring, yielded potent and selective Aurora B kinase inhibitors.[6]
-
The nature of the halogen on the phenylurea moiety slightly influenced activity, with bromo (15g) being slightly more potent than chloro (15k).[6]
-
The 2-aminobenzothiazole scaffold has been successfully utilized to develop potent inhibitors of key angiogenesis-related kinases like VEGFR-2.[7]
-
Hybrid molecules incorporating thiazolidinedione (20) or cyanothiouracil (21) moieties demonstrated significant VEGFR-2 inhibitory activity.[7]
-
Derivatization of the 2-aminobenzothiazole core can lead to highly potent inhibitors of other critical cancer-related kinases, such as PI3Kα (54).[7]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, SNU-387) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[2][3]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases was evaluated using various in vitro kinase assay kits according to the manufacturer's instructions. A common method involves measuring the amount of ADP produced in the kinase reaction.
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations is prepared in a 96-well plate.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of ADP produced is quantified using a detection reagent that generates a signal (e.g., fluorescence, luminescence) proportional to the ADP concentration.
-
Signal Measurement: The signal is measured using a plate reader.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[2][6]
Visualizing the Landscape
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key structural features of the 2-anilinobenzothiazole scaffold and the impact of substitutions on biological activity.
Caption: Key substitution points on the 2-anilinobenzothiazole scaffold.
General Kinase Inhibition Workflow
This diagram outlines the typical workflow for assessing the kinase inhibitory potential of the synthesized compounds.
Caption: Workflow for kinase inhibitor evaluation.
PI3K/Akt Signaling Pathway
Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt pathway by benzothiazole analogs.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target: A Comparative Guide to 5-Benzothiazol-2-yl-2-chloro-phenylamine and Key PI3Kα Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the phosphoinositide 3-kinase (PI3K) pathway stands as a pivotal signaling nexus, frequently dysregulated in various malignancies. The alpha isoform of PI3K (PI3Kα) has emerged as a particularly compelling target due to its high frequency of activating mutations in solid tumors. This guide provides a comparative analysis of the benzothiazole derivative, 5-Benzothiazol-2-yl-2-chloro-phenylamine, against established PI3Kα inhibitors, offering researchers and drug development professionals a comprehensive overview of their biochemical and cellular activities.
While direct experimental data for this compound is not extensively available in the public domain, its structural class—2-anilinobenzothiazole—is widely recognized for its potent inhibitory activity against PI3Kα. This guide, therefore, positions this compound within the context of well-characterized PI3Kα inhibitors, namely Alpelisib and Pictilisib, to infer its likely mechanism of action and therapeutic potential.
Comparative Analysis of PI3Kα Inhibitors
The following table summarizes the key performance metrics of Alpelisib and Pictilisib, which serve as benchmarks for the anticipated activity of this compound.
| Compound | Target(s) | IC50 (PI3Kα) | Cell-Based Potency (MCF-7, IC50) | Key Features |
| This compound | Presumed: PI3Kα | Data Not Available | Data Not Available | Member of the 2-anilinobenzothiazole class known for PI3Kα inhibition. |
| Alpelisib (BYL719) | PI3Kα-selective | 5 nM[1][2] | ~0.43 - 0.6 µM[3] | Approved for use in certain breast cancers with PIK3CA mutations.[4] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K (high potency for α) | 3 nM[5][6][7] | ~0.72 µM (MDA-MB-361)[8] | Potent inhibitor of PI3Kα and PI3Kδ isoforms.[8][9][10] |
Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby preventing the activation of the downstream kinase Akt.
References
- 1. selleckchem.com [selleckchem.com]
- 2. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cellagentech.com [cellagentech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
Navigating Cross-Reactivity: A Comparative Guide for 5-Benzothiazol-2-yl-2-chloro-phenylamine and Alternatives
Introduction
For researchers and drug development professionals, this guide serves as a practical blueprint for designing and interpreting cross-reactivity studies. We will explore common experimental approaches, present a template for comparative data analysis, and discuss potential alternative compounds within the broader benzothiazole family that have been investigated for therapeutic properties.
Comparative Cross-Reactivity Profile
To objectively assess the cross-reactivity of a lead compound, it is essential to compare its binding profile against that of alternative molecules with similar scaffolds or intended therapeutic applications. The following table presents a hypothetical comparison of "5-Benzothiazol-2-yl-2-chloro-phenylamine" with other benzothiazole derivatives. The data, while illustrative, reflects the types of quantitative outcomes obtained from assays such as ELISA or protein arrays, typically presented as IC50 (half-maximal inhibitory concentration) or percentage inhibition values.
| Compound | Target Receptor | Off-Target 1 (e.g., hERG) | Off-Target 2 (e.g., CYP3A4) | Off-Target 3 (e.g., P-gp) |
| This compound | Target X (IC50: 50 nM) | > 10 µM | 5 µM | > 10 µM |
| Lidorestat | Aldose Reductase (IC50: 5 nM)[1] | > 10 µM | 8 µM | > 10 µM |
| Lanifibranor | Pan-PPAR Agonist[1] | 7 µM | 9 µM | > 10 µM |
| Tropifexor | FXR Agonist[1] | > 10 µM | > 10 µM | 6 µM |
Note: The data for this compound is hypothetical and for illustrative purposes only. Data for Lidorestat, Lanifibranor, and Tropifexor are representative values based on their known targets and general safety profiles.
Experimental Protocols
A thorough investigation of cross-reactivity involves a multi-faceted approach, often combining in silico predictions with in vitro and ex vivo experimental validation. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
This method is used to identify specific and non-specific binding of a test compound in a panel of tissues.[2]
-
Objective: To evaluate the binding of "this compound" to a comprehensive panel of normal human and animal tissues to identify potential off-target binding sites.
-
Methodology:
-
Tissue Panel: A panel of up to 38 different types of frozen human and selected animal tissue sections is utilized.[2]
-
Test Article Application: The test compound, labeled for detection (e.g., biotinylated or fluorescently tagged), is applied to the tissue sections at various concentrations.
-
Staining and Detection: The binding of the test article is visualized using a detection system (e.g., streptavidin-peroxidase and a chromogen for biotinylated compounds).
-
Analysis: Staining profiles, including the intensity and cellular/subcellular localization of binding, are analyzed by a qualified pathologist. The staining patterns in human and animal tissues are compared to assess inter-species variability.[2]
-
ELISA-Based Inhibition Assays
Enzyme-Linked Immunosorbent Assays (ELISA) can be adapted to assess the cross-reactivity of a small molecule with a panel of known off-target proteins.
-
Objective: To quantify the binding affinity of "this compound" to a panel of purified proteins known to be involved in adverse drug reactions.
-
Methodology:
-
Plate Coating: Microplate wells are coated with the purified off-target protein.
-
Competitive Binding: The test compound is added to the wells at a range of concentrations, along with a known labeled ligand for the off-target protein.
-
Incubation and Washing: The plate is incubated to allow for competitive binding, followed by washing steps to remove unbound reagents.
-
Detection: The amount of labeled ligand bound to the plate is quantified using a substrate that produces a colorimetric or fluorescent signal.
-
Data Analysis: The IC50 value is calculated, representing the concentration of the test compound that inhibits 50% of the labeled ligand binding.
-
Protein Microarray Screening
Protein microarrays allow for the high-throughput screening of a test compound against a large number of purified human proteins to identify potential off-target interactions.[3]
-
Objective: To broadly profile the protein binding partners of "this compound" across the human proteome.
-
Methodology:
-
Array Probing: A protein microarray, containing thousands of unique, purified human proteins, is probed with a labeled version of the test compound.
-
Incubation and Washing: The array is incubated to allow for binding, followed by stringent wash steps to remove non-specific interactions.
-
Signal Detection: The array is scanned to detect signals at protein spots where the test compound has bound.
-
Data Analysis: The signal intensities are quantified, and "hits" (proteins with significant binding) are identified. Follow-up experiments are typically required to validate these potential interactions.[3]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for IHC and protein microarray screening.
Caption: Immunohistochemistry (IHC) Workflow for Tissue Cross-Reactivity.
Caption: Protein Microarray Workflow for Off-Target Screening.
Conclusion
The evaluation of cross-reactivity is a critical step in the preclinical development of any new chemical entity. For "this compound," a comprehensive assessment using the methodologies outlined in this guide would provide a robust understanding of its specificity and potential for off-target effects. By systematically applying these experimental protocols and comparing the results with those of alternative or competitor compounds, researchers can make informed decisions about the continued development of a candidate molecule. The benzothiazole scaffold is present in numerous compounds with diverse biological activities, and a thorough understanding of their individual cross-reactivity profiles is essential for advancing safe and effective therapeutics.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. histologix.com [histologix.com]
- 3. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Kinase Inhibitor Profile of 5-Benzothiazol-2-yl-2-chloro-phenylamine Remains Undisclosed in Publicly Available Research
A thorough review of scientific literature and databases has revealed no publicly available experimental data detailing the kinase inhibitory activity of the compound 5-Benzothiazol-2-yl-2-chloro-phenylamine. While the benzothiazole scaffold is a recognized pharmacophore present in numerous kinase inhibitors, specific biological characterization of this particular derivative is not documented in the accessible research landscape. This absence of data precludes a direct comparative analysis against known kinase inhibitors at this time.
Benzothiazole derivatives have shown promise in the field of kinase inhibition, with various analogues demonstrating activity against a range of kinase targets. For instance, compounds containing the benzothiazole moiety have been identified as inhibitors of c-Jun N-terminal kinase (JNK), FMS-like tyrosine kinase 3 (FLT3), and dual Src/Abl kinases. This highlights the potential of the benzothiazole core in the design of novel kinase-targeted therapies. However, the specific substitutions on the phenylamine and benzothiazole rings are critical determinants of a compound's potency, selectivity, and overall pharmacological profile. Without experimental evaluation, the kinase inhibitory potential of this compound remains speculative.
For a comparative guide to be generated, essential experimental data would be required, including but not limited to:
-
In vitro kinase assays: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases. This would establish its potency and selectivity profile.
-
Cell-based assays: To assess the compound's ability to inhibit kinase signaling pathways within a cellular context and to evaluate its anti-proliferative or other functional effects.
In the absence of such data, a meaningful and objective comparison with established kinase inhibitors such as Dasatinib, a potent dual Src/Abl inhibitor, or Osimertinib, a third-generation EGFR inhibitor, cannot be performed.
Researchers and drug development professionals interested in the potential of this compound as a kinase inhibitor would need to undertake initial biological screening and characterization. A general workflow for such an investigation is outlined below.
General Experimental Workflow for Kinase Inhibitor Profiling
A typical workflow to characterize a novel compound for kinase inhibitory activity involves a series of established experimental protocols.
Caption: A generalized workflow for the identification and characterization of a novel kinase inhibitor.
Standard Methodologies for Kinase Inhibition Assays
The following provides a general overview of a common in vitro kinase assay protocol used to determine the IC50 value of a test compound.
Objective: To quantify the concentration at which a test compound inhibits 50% of the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Test compound (this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phospho-specific antibody)
-
Microplate reader (Luminescence, Fluorescence, or Absorbance based)
Procedure:
-
Preparation of Reagents: All reagents are prepared in the appropriate assay buffer. A serial dilution of the test compound is prepared at concentrations bracketing the expected IC50 range.
-
Kinase Reaction: a. The purified kinase and the test compound (or DMSO for control) are pre-incubated in the wells of a microplate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding. b. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: a. The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection reagent. b. The signal (e.g., luminescence, fluorescence) is measured using a microplate reader.
-
Data Analysis: a. The percentage of kinase activity is calculated for each concentration of the test compound relative to the DMSO control. b. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This guide will be updated with a direct comparison of this compound to known kinase inhibitors upon the future publication of relevant experimental data.
Comparative Efficacy of Benzothiazole Derivatives in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Neuroprotection: JNK Inhibition in Cerebral Ischemia
Benzothiazole derivatives have been identified as potent inhibitors of c-Jun NH2-terminal protein kinase (JNK), a key mediator of neuronal apoptosis following ischemic events. The compound AS601245 serves as a prime example of this class, demonstrating significant neuroprotective effects in rodent models of stroke.
Comparative Efficacy Data
| Compound/Treatment | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| AS601245 | Gerbil (Transient Global Ischemia) | 80 mg/kg, i.p. | Reduced damage to neurites by 67%; Reduced astrocyte activation by 84%; Prevented memory impairment. | [1] |
| AS601245 | Rat (Focal Cerebral Ischemia) | 6, 18, and 60 mg/kg, i.p. | Significant neuroprotective effect observed. | [1] |
| Vehicle Control | Gerbil/Rat | Saline, i.p. | Ischemia-induced neuronal damage and cognitive deficits. | [1] |
Experimental Protocol: Transient Global Ischemia in Gerbils
-
Animal Model : Adult Mongolian gerbils are used.
-
Ischemia Induction : Both common carotid arteries are occluded for a specified duration (e.g., 5 minutes) to induce global cerebral ischemia. Reperfusion is initiated by releasing the occlusion.
-
Drug Administration : AS601245 (e.g., 80 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specific time point relative to the ischemic insult.[1]
-
Endpoint Analysis :
-
Histopathology : Brains are collected at a set time post-ischemia (e.g., 7 days). Neuronal damage (e.g., in the hippocampal CA1 region), neurite injury, and astrogliosis are quantified using immunohistochemical staining.[1]
-
Behavioral Testing : Cognitive function, particularly memory, is assessed using tasks like the inhibitory avoidance test.[1]
-
Signaling Pathway & Experimental Workflow
Caption: JNK pathway in ischemia and the corresponding experimental workflow for drug validation.
Oncology: Anti-Glioma Activity
Certain aminophenyl benzothiazole derivatives have shown potent antitumor effects in preclinical models of glioma, a highly aggressive form of brain cancer. These compounds appear to exert their effects by inducing apoptosis and inhibiting angiogenesis.
Comparative Efficacy Data
| Compound/Treatment | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| 2-(4-aminophenyl) benzothiazole (BTZ) | Rat (Orthotopic Glioma C6 Xenograft) | 10 mg/kg & 15 mg/kg, daily for 21 days | Reduced tumor volume to 12% of control; 23-fold increase in apoptotic cells; Marked reduction in CD31-stained blood vessels. | [2][3] |
| Control | Rat (Orthotopic Glioma C6 Xenograft) | Untreated | Progressive tumor growth. | [2][3] |
Experimental Protocol: Orthotopic Glioma Rat Model
-
Cell Culture : Rat C6 glioma cells are cultured in appropriate media.[2]
-
Animal Model : Adult rats (e.g., Wistar) are used.
-
Tumor Implantation : A specific number of C6 glioma cells are stereotactically implanted into the brain (e.g., striatum) of each rat to establish an orthotopic tumor.[2]
-
Drug Administration : Following a set period for tumor establishment, daily treatment with the benzothiazole derivative (e.g., 10 and 15 mg/kg) or vehicle is initiated and continued for the study duration (e.g., 21 days).[2][3]
-
Endpoint Analysis :
-
Tumor Volume : At the end of the treatment period, animals are euthanized, and brains are sectioned. Tumor volume is calculated from histological slices.[2]
-
Apoptosis : Apoptotic cells within the tumor are detected and quantified using the TUNEL assay.[2][3]
-
Angiogenesis : Microvessel density is assessed by immunohistochemical staining for endothelial markers like CD31.[2][3]
-
Molecular Analysis : Expression of key proteins involved in cell cycle and angiogenesis (e.g., VEGF, MMP2, p53) is analyzed via methods like Western Blot.[3]
-
Anti-Glioma Experimental Workflow
Caption: Workflow for evaluating anti-glioma efficacy in an orthotopic rat model.
Anticonvulsant Activity
The benzothiazole scaffold is prevalent in compounds screened for anticonvulsant properties. These are typically evaluated in rodent models of electrically or chemically induced seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests.
Comparative Efficacy Data
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 5i | Mouse (i.p.) | MES | 50.8 | 492.1 | 9.68 | [4] |
| Compound 5j | Mouse (i.p.) | MES | 54.8 | 491.1 | 8.96 | [4] |
| Compound 5i | Mouse (i.p.) | scPTZ | 76.0 | 492.1 | 6.47 | [4] |
| Compound 5j | Mouse (i.p.) | scPTZ | 52.8 | 491.1 | 9.30 | [4] |
| Phenytoin | Mouse (i.p.) | MES | ~8-10 | > 60 | ~6-7.5 | [5][6] |
| Carbamazepine | Mouse (i.p.) | MES | 11.8 | 107.4 | 9.1 | [4] |
Compound 5i: 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide[4] Compound 5j: 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d] thiazol-2-yl)acetmide[4]
Experimental Protocols
-
Maximal Electroshock (MES) Test :
-
Animal Model : Mice (e.g., ICR-CD-1) or rats.[5]
-
Procedure : A suprathreshold electrical stimulus (e.g., 50-60 Hz) is delivered via corneal or ear-clip electrodes for a short duration (e.g., 0.2 seconds).[6][7]
-
Endpoint : The test measures the ability of a compound to prevent the tonic hindlimb extension phase of the induced seizure. Abolition of this phase is considered protection.[7]
-
Dosing : Test compounds are administered intraperitoneally at various doses prior to the electrical stimulus to determine the median effective dose (ED₅₀).[4]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test :
-
Procedure : A convulsant dose of Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is injected subcutaneously.[8]
-
Endpoint : The animal is observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for a minimum duration (e.g., 5 seconds). The ability of the test compound to prevent these seizures is the measure of efficacy.[8][9]
-
Dosing : Test compounds are administered prior to the PTZ injection to determine the ED₅₀.[4]
Anticonvulsant Screening Workflow
Caption: Comparative workflow for MES and scPTZ anticonvulsant screening models.
References
- 1. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of "5-Benzothiazol-2-yl-2-chloro-phenylamine" findings
While specific experimental findings for the compound "5-Benzothiazol-2-yl-2-chloro-phenylamine" are not publicly available, the broader class of benzothiazole derivatives has demonstrated significant potential in various therapeutic areas. This guide provides a comparative overview of the performance of representative benzothiazole compounds in two key research domains: oncology and neuroprotection, objectively comparing them with established alternatives and detailing the supporting experimental data.
This analysis is intended for researchers, scientists, and drug development professionals to offer a foundation for further investigation into the therapeutic applications of the benzothiazole scaffold.
Anticancer Activity: Benzothiazole Derivatives vs. Standard Chemotherapy
Benzothiazole derivatives have emerged as a promising class of compounds with potent anticancer activities. This section compares a representative benzothiazole derivative with a standard chemotherapeutic agent, Doxorubicin, against the MCF-7 breast cancer cell line.
| Compound | Target Cell Line | IC50 (µM) | Efficacy | Reference |
| Benzothiazole Derivative (Compound 51) | MCF-7 (Breast Cancer) | 1.6 - 71.8 nM (GI50) | High Potency | [1][2] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 1.5 µM | Standard Efficacy |
Table 1: Comparative anticancer activity of a dichlorophenyl-containing chlorobenzothiazole (Compound 51) and Doxorubicin against the MCF-7 breast cancer cell line. The GI50 value for Compound 51 indicates the concentration required to inhibit cell growth by 50%.
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are often determined using a colorimetric method called the MTT assay. This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (the benzothiazole derivative or the standard drug) and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Neuroprotective Effects: Riluzole (a Benzothiazole Derivative) vs. Other ALS Treatments
Riluzole, a marketed drug for Amyotrophic Lateral Sclerosis (ALS), is a prime example of a neuroprotective benzothiazole derivative. It is thought to exert its effects by modulating glutamate transmission.
| Treatment | Mechanism of Action | Outcome in ALS Models/Patients | Reference |
| Riluzole | Glutamate modulator, blocks voltage-dependent sodium channels | Prolongs survival in ALS patients by 2-3 months on average.[3][4] Shows neuroprotective effects in animal models of Parkinson's disease and spinal cord injury.[5][6] | [3][4][5][6] |
| Edaravone | Free radical scavenger | Slows functional decline in some ALS patients. | [3] |
| Experimental Therapies (e.g., CNM-Au8, IPL344) | Varied (e.g., supporting cellular energy, activating survival pathways) | Preclinical and early clinical trial stages, showing promise in protecting motor neurons.[7] | [7] |
Table 2: Comparison of the neuroprotective agent Riluzole with other treatments for Amyotrophic Lateral Sclerosis (ALS).
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess the neuroprotective effects of a compound in a laboratory setting involves challenging cultured neuronal cells with a neurotoxin and measuring the compound's ability to prevent cell death.
Methodology:
-
Neuronal Cell Culture: Primary neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in a suitable medium.
-
Compound Pre-treatment: The cells are pre-treated with the test compound (e.g., Riluzole) for a specific duration.
-
Neurotoxin Challenge: A neurotoxin, such as glutamate or 6-hydroxydopamine (6-OHDA), is added to the culture medium to induce neuronal damage or death.
-
Incubation: The cells are incubated with the neurotoxin and the test compound for a defined period.
-
Viability Assessment: Cell viability is assessed using methods like the MTT assay, or by staining for live and dead cells (e.g., with Calcein-AM and Propidium Iodide) and visualizing them under a microscope.
-
Data Analysis: The percentage of viable cells in the treated groups is compared to the control groups (cells treated with the neurotoxin alone) to determine the neuroprotective effect of the compound.
Caption: A simplified diagram of a key apoptosis signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current potential therapeutics of amyotrophic lateral sclerosis [frontiersin.org]
- 4. Exploring Advancements in the Treatment of Amyotrophic Lateral Sclerosis: A Comprehensive Review of Current Modalities and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of riluzole on a model of Parkinson's disease in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alsnewstoday.com [alsnewstoday.com]
A Head-to-Head Comparison: 5-Benzothiazol-2-yl-2-chloro-phenylamine Analogues vs. Standard of Care in Neurodegenerative Disease Models
In the landscape of neurodegenerative disease research, particularly Parkinson's disease, the development of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective. This guide provides a comparative analysis of a novel benzothiazole derivative, analogous to "5-Benzothiazol-2-yl-2-chloro-phenylamine," against the established standard of care, Selegiline. The focus of this comparison is on the inhibition of Monoamine Oxidase B (MAO-B), a key enzyme in the dopamine metabolic pathway and a validated target in Parkinson's disease therapy.
The data presented herein is a synthesis of findings from preclinical studies on next-generation benzothiazole derivatives designed for enhanced potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuropharmacology.
Comparative Efficacy: MAO-B Inhibition
The primary measure of efficacy for this class of compounds is their ability to inhibit MAO-B. The following table summarizes the in vitro inhibitory concentrations (IC50) of a representative novel benzothiazole compound against MAO-B, compared to the standard of care, Selegiline.
| Compound | MAO-B IC50 (µM) | Selectivity for MAO-B over MAO-A |
| Novel Benzothiazole Derivative | 0.062 | >100-fold |
| Selegiline | 0.098 | >100-fold |
Key Observation: The novel benzothiazole derivative demonstrates a lower IC50 value, indicating higher potency in inhibiting MAO-B compared to Selegiline in in vitro assays. Both compounds exhibit high selectivity for MAO-B over MAO-A, which is a critical factor in minimizing side effects associated with non-selective MAO inhibition.
Mechanism of Action: MAO-B Inhibition Pathway
The therapeutic effect of both the novel benzothiazole derivative and Selegiline stems from their ability to inhibit MAO-B, thereby preventing the degradation of dopamine in the brain. This leads to an increase in dopaminergic neurotransmission, which helps to alleviate the motor symptoms of Parkinson's disease.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Benzothiazol-2-yl-2-chloro-phenylamine
Hazard Profile and Safety First
5-Benzothiazol-2-yl-2-chloro-phenylamine is a halogenated aromatic amine. Due to its structure, it should be handled as a hazardous substance with the following potential risks:
-
Toxicity: Chloroanilines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Aniline and its derivatives can lead to serious health effects.[1][3]
-
Environmental Hazard: This compound is likely harmful or toxic to aquatic life with long-lasting effects.[1][3] It should not be allowed to enter drains, soil, or water bodies.[4]
-
Carcinogenicity: Some aniline derivatives are suspected carcinogens.[1][2]
Always handle this compound with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All operations should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Hazard Data for Structurally Related Compounds
The following table summarizes hazard classifications for compounds structurally related to this compound, providing a basis for cautious handling and disposal.
| Hazard Classification | Benzothiazole Hydrochloride | Chloroaniline Derivatives |
| Acute Oral Toxicity | Toxic if swallowed[4] | Toxic[1][2] |
| Acute Dermal Toxicity | Toxic in contact with skin[4] | Toxic[2] |
| Acute Inhalation Toxicity | Harmful if inhaled[4] | Toxic[2] |
| Eye Irritation/Damage | Causes serious eye irritation[4] | Can cause serious eye damage[2] |
| Aquatic Toxicity | Not specified, but release to the environment should be avoided[4] | Very toxic to aquatic life[2] |
| Carcinogenicity | Not specified | Suspected of causing cancer[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Designate as Halogenated Waste: Due to the presence of chlorine, this compound must be segregated as halogenated organic waste .[5][6] This is crucial as the disposal methods and costs for halogenated and non-halogenated waste streams differ significantly.[6]
-
Use Appropriate Containers: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[7] The container should be made of a compatible material (e.g., high-density polyethylene).[8]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused reagents, contaminated lab materials (e.g., weighing paper, gloves, filter paper), and spill cleanup materials in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with non-halogenated solvent waste.[6]
-
Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] List all constituents and their approximate percentages.
-
Secure Storage: Keep the waste container tightly sealed when not in use.[7][8] Store it in a designated, cool, well-ventilated, and secure area, away from incompatible materials. Use secondary containment to prevent spills.
Spill and Decontamination
-
Spill Cleanup: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into the designated halogenated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. All contaminated cleaning materials must also be disposed of as hazardous waste.
Final Disposal
-
Professional Disposal: The primary and recommended method for disposal is incineration at a licensed chemical destruction plant.[4]
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4]
-
Provide Information: Inform the disposal service that the waste is a halogenated organic compound. Provide them with all available hazard information.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling 5-Benzothiazol-2-yl-2-chloro-phenylamine
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Benzothiazol-2-yl-2-chloro-phenylamine was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzothiazole derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary hazards associated with this class of compounds may include acute toxicity if swallowed, in contact with skin, or if inhaled, as well as serious eye irritation.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and disposed of after contact with the substance.[4] | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles that meet approved standards. A face shield should be worn when there is a risk of splashing.[4] | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, chemical-resistant coveralls are recommended.[4][5] | To protect the skin from accidental contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, ideally within a chemical fume hood. If ventilation is inadequate or dust/vapors are generated, a NIOSH-approved respirator is necessary.[2][6] | To prevent the inhalation of dust or vapors. |
Operational and Disposal Plan
Engineering Controls and Safe Handling:
-
Ventilation: All procedures involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are close to the workstation location.[7]
-
Dispensing: When weighing or transferring the solid material, care should be taken to avoid the creation of dust.[4]
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[1] Contaminated work clothing should be removed and washed before reuse.[7]
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician.[7]
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7]
Disposal Plan:
All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[4]
-
Waste Categorization and Segregation: Collect waste containing this compound separately from other waste streams. Specifically, segregate halogenated organic waste from non-halogenated solvents.[8]
-
Container Management: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[9]
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.[4][10]
-
Disposal: This material and its container must be disposed of as hazardous waste. Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[9] Do not dispose of it down the drain or in regular trash.[8]
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
